(S)-2-amino-3-(4-aminophenyl)propan-1-ol
説明
Structure
3D Structure
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,10-11H2/t9-/m0/s1 |
InChIキー |
GMTRSZXBNADBMK-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)N |
正規SMILES |
C1=CC(=CC=C1CC(CO)N)N |
配列 |
X |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a phenyl ring substituted with an amino group, a chiral center with another amino group, and a primary alcohol, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a propan-1-ol backbone with an amino group at the second carbon, which is a chiral center with an (S)-configuration. A 4-aminophenyl group is attached to the third carbon.
Chemical Identifiers:
-
IUPAC Name: (2S)-2-amino-3-(4-aminophenyl)propan-1-ol
-
CAS Number: 726134-79-8
-
Molecular Formula: C₉H₁₄N₂O
-
Molecular Weight: 166.22 g/mol
Physicochemical Data
| Property | Value | Source |
| Melting Point | Data not available | - |
| Boiling Point | 385.4 ± 27.0 °C | Predicted |
| Density | 1.165 ± 0.06 g/cm³ | Predicted |
| Solubility | Data not available | - |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not provided in the available literature. A patent for its synthesis mentions that the spectral data was consistent with the proposed structure but does not provide the specific data.
Synthesis and Experimental Protocols
This compound is primarily synthesized through the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is based on a method described in a patent for the synthesis of the compound.
Materials:
-
(S)-2-Amino-3-(4-nitrophenyl) propanol
-
95% Ethanol
-
Iron filings
-
Deionized water
-
Concentrated Hydrochloric acid
Procedure:
-
In a suitable reactor, charge (S)-2-Amino-3-(4-nitrophenyl) propanol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.
-
Reflux the reaction mass for a period of two to three hours.
-
After the reflux period, cool the reaction mass to room temperature.
-
Filter the mixture to remove the iron filings, using a filter aid to ensure complete removal.
-
Wash the filtered solids thoroughly with 95% ethanol.
-
Combine the filtrate and the ethanol washings.
-
Distill off the ethanol completely under vacuum to yield the crude this compound.
-
The crude product can be purified further by recrystallization or chromatography if required. A patent mentions obtaining a product with 99% purity via HPLC analysis after purification.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds, most notably Zolmitriptan and a new series of Akt kinase inhibitors.[1]
Intermediate in the Synthesis of Zolmitriptan
Zolmitriptan is a selective serotonin receptor agonist used in the treatment of migraine. The synthesis of Zolmitriptan involves the conversion of this compound to (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is a key precursor to the final drug molecule.
The following diagram illustrates the role of this compound as an intermediate in the synthesis of a key precursor for Zolmitriptan.
Caption: Role as a synthetic intermediate.
Precursor for Akt Kinase Inhibitors
This compound is also utilized in the preparation of a novel series of 2-substituted thiazole carboxamides which act as potent inhibitors of Akt kinases.[1] The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in various cancers. Therefore, inhibitors of this pathway are of significant interest in oncology drug development.
The logical relationship of this application is shown in the diagram below.
Caption: Application in Kinase Inhibitor Synthesis.
Conclusion
This compound is a valuable and versatile chiral building block in the synthesis of pharmaceuticals. While detailed experimental data on its physicochemical and spectral properties are not widely published, its synthetic route is well-documented. Its primary significance lies in its role as a key intermediate for important drugs such as Zolmitriptan and for the development of novel therapeutic agents like Akt kinase inhibitors. Further research and publication of its detailed characterization data would be beneficial for the scientific community.
References
Technical Guide: (S)-2-amino-3-(4-aminophenyl)propan-1-ol
CAS Number: 726134-79-8
This technical guide provides an in-depth overview of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a chiral molecule with the following properties:
| Property | Value | Source |
| CAS Number | 726134-79-8 | [1][2] |
| Molecular Formula | C₉H₁₄N₂O | [1][2] |
| Molecular Weight | 166.22 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a solid | Inferred from synthesis descriptions |
| Solubility | Not explicitly stated | - |
| Melting Point | Not explicitly stated | - |
| Spectroscopic Data | IR, ¹H NMR, and ¹³C NMR data are consistent with the proposed structure. | [3] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the reduction of its nitro-precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
Synthesis of this compound
A common method for the synthesis involves the reduction of the nitro group using iron filings in the presence of an acid.[3]
Experimental Protocol:
-
Charge a reactor with (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, demineralized water, and concentrated hydrochloric acid at room temperature.[3]
-
Reflux the reaction mixture for a period of two to three hours.[3]
-
After cooling the reaction mass to room temperature, filter off the iron through a filter aid and wash thoroughly with 95% ethanol.[3]
-
Distill off the ethanol from the filtrate completely under vacuum to yield this compound.[3]
-
The resulting product can be further purified by recrystallization from a mixture of ethyl acetate and n-hexane.[3]
The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC), with reported purities reaching 99%.[3]
Applications in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Zolmitriptan
This compound is a key intermediate in the production of Zolmitriptan, a selective serotonin receptor agonist used in the treatment of migraine.[3] The synthesis proceeds through the formation of (S)-4-(4-aminobenzyl)-2-oxazolidinone.
Experimental Protocol for the Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone:
-
Charge a reactor with this compound, dimethyl carbonate, and potassium carbonate.[3]
-
Heat the reaction mixture to 115-120°C.[3]
-
Distill off the methanol formed during the reaction over a period of 2.5 hours.[3]
-
After cooling to room temperature, add methanol and filter the salts.[3]
-
Distill off the methanol from the filtrate completely under vacuum.[3]
-
Add isopropanol to the residue to precipitate the product, (S)-4-(4-aminobenzyl)-2-oxazolidinone.[3]
-
Filter and wash the product with isopropanol.[3]
Below is a workflow diagram illustrating the synthesis of Zolmitriptan, highlighting the role of this compound.
Precursor for Akt Kinase Inhibitors
This compound is utilized in the preparation of a new series of 2-substituted thiazole carboxamides. These compounds have been identified as potent inhibitors of Akt kinases (also known as Protein Kinase B), which are key components of a signaling pathway often dysregulated in cancer.[4]
Role in Signaling Pathways: Inhibition of the PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell survival, proliferation, and growth.[5] Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Thiazole carboxamides derived from this compound act as inhibitors of Akt. By blocking the activity of Akt, these compounds can inhibit the phosphorylation of downstream targets, leading to the induction of apoptosis and the suppression of tumor cell proliferation.[6]
The diagram below illustrates the PI3K/Akt signaling pathway and the point of inhibition by the thiazole carboxamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labmix24.com [labmix24.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of (S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data
Although patents affirm the characterization of (S)-2-amino-3-(4-aminophenyl)propan-1-ol by IR, ¹H NMR, and ¹³C NMR, specific peak data is not disclosed[1]. However, comprehensive spectroscopic data is available for its direct synthetic derivative, (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is crucial for researchers in this synthetic pathway.
Spectroscopic Data of (S)-4-(4-aminobenzyl)-2-oxazolidinone
The following tables summarize the available spectroscopic data for (S)-4-(4-aminobenzyl)-2-oxazolidinone, a compound directly synthesized from this compound.
Table 1: ¹³C NMR Spectral Data of (S)-4-(4-aminobenzyl)-2-oxazolidinone
| Chemical Shift (ppm) | Assignment |
| 159.3 | C=O (oxazolidinone) |
| 135.4 | Aromatic C |
| 127.8 | Aromatic C |
| 126.4 | Aromatic C |
| 122.7 | Aromatic C |
| 122.4 | Aromatic C |
| 118.8 | Aromatic C |
| 113.8 | Aromatic C |
| 111.6 | Aromatic C |
| 67.7 | O-CH₂ (oxazolidinone) |
| 60.1 | N-CH (oxazolidinone) |
| 54.3 | CH₂-Aromatic |
| 45.3 | N(CH₃)₂ |
| 41.6 | CH₂-N |
| 23.5 | CH₂ |
Note: Data corresponds to Zolmitriptan, which contains the (S)-4-(4-aminobenzyl)-2-oxazolidinone moiety. The assignments for the oxazolidinone and aminobenzyl portions are relevant.[2]
Table 2: IR Spectral Data of (S)-4-(4-aminobenzyl)-2-oxazolidinone
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1755, 1694 | C=O stretching (oxazolidinone) |
| 1544 | N-H bending |
| 1422, 1400 | Aromatic C=C stretching |
| 1250 | C-N stretching |
| 1127 | C-O stretching |
Note: Data derived from a hydrazone derivative of (S)-4-(4-aminobenzyl)-2-oxazolidinone, with characteristic peaks for the core structure highlighted.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
95% Ethanol
-
Iron filings
-
Deionized water
-
Concentrated Hydrochloric acid
Procedure:
-
In a suitable reactor, charge (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.
-
Heat the reaction mixture to reflux and maintain for approximately three hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the iron filings, washing the filter cake thoroughly with 95% ethanol.
-
The resulting ethanolic solution contains this compound.
General Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the presence of exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Acquisition (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: Typically 0 to 200 ppm.
General Protocol for IR Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the powder in a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
General Protocol for Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode is typically suitable for amines.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 100-150 °C.
Logical Relationships and Workflows
The primary utility of this compound is as a precursor in multi-step syntheses. A key transformation is its cyclization to form the oxazolidinone ring, a core structure in several active pharmaceutical ingredients.
References
An In-depth Technical Guide to the Mass Spectrometry of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometric analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and metabolic studies. This document outlines predicted fragmentation patterns, provides a general experimental protocol for its analysis, and presents the data in a clear, structured format.
Predicted Mass Spectrum Data
The mass spectral data for this compound is predicted based on the fragmentation patterns of similar aromatic amino alcohols. The key fragments and their predicted relative abundances are summarized below.
| m/z (Predicted) | Proposed Fragment Ion | Predicted Relative Abundance |
| 166 | [M]+• (Molecular Ion) | Moderate |
| 149 | [M - NH₃]+ | Low |
| 135 | [M - CH₂OH]+ | Moderate |
| 120 | [C₈H₁₀N]+ | High |
| 106 | [C₇H₈N]+ | High (Base Peak) |
| 93 | [C₆H₇N]+ | Moderate |
| 77 | [C₆H₅]+ | Low |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily driven by the amino and hydroxyl functional groups. The aromatic ring also influences the fragmentation, leading to stable benzylic cations.
Alpha-cleavage is a dominant fragmentation mechanism for both amines and alcohols.[2][3] For this compound, this can occur on either side of the carbon bearing the amino and hydroxymethyl groups.
A logical diagram of the proposed fragmentation pathway is presented below:
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS. Derivatization is often necessary for polar compounds like amino alcohols to improve their volatility and thermal stability for GC analysis.
1. Sample Preparation and Derivatization:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Derivatization:
-
To 100 µL of the standard solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to the derivatized this compound.
-
Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern.
The workflow for this experimental protocol can be visualized as follows:
Caption: General workflow for the GC-MS analysis of this compound.
Signaling Pathway Context
While specific signaling pathway involvement for this compound is not extensively documented, it is known to be a derivative of (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol, which is an intermediate in the synthesis of compounds that act as potent inhibitors of Akt kinases.[1] The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.
A simplified representation of the Akt signaling pathway is shown below:
Caption: Simplified overview of the PI3K/Akt signaling pathway.
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted data and proposed experimental protocol offer a starting point for researchers and drug development professionals working with this compound. Further empirical studies are recommended to validate these predictions and fully characterize its mass spectral properties.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. The document details the expected vibrational modes of the molecule's functional groups, outlines experimental protocols for spectral acquisition, and presents the data in a clear, tabular format for easy reference. This guide is intended to assist researchers and professionals in the pharmaceutical and chemical sciences in the identification and characterization of this compound.
Introduction to Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds and functional groups absorb energy at specific frequencies, causing them to vibrate. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed as wavenumbers, cm⁻¹). This spectrum provides a unique "molecular fingerprint" that can be used to identify the functional groups present in a sample, and thus to elucidate its molecular structure.
The molecule of interest, this compound, possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a primary amine (-NH₂), a primary alcohol (-OH), a para-disubstituted aromatic ring, and aliphatic carbon-hydrogen bonds (C-H). By analyzing the positions, intensities, and shapes of the absorption bands, one can confirm the presence of these functionalities and thus verify the identity and purity of the compound.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The wavenumber ranges and intensities are based on established correlations for the specific functional groups present in the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (Hydrogen Bonded) | Primary Alcohol (-OH) | 3500 - 3200 | Strong, Broad |
| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3500 - 3300 | Medium (two bands) |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₂-, -CH- | 3000 - 2850 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |
| C=C Aromatic Ring Stretch | Aromatic Ring | ~1600 and ~1500 | Medium to Weak |
| C-H Bend (Aliphatic) | -CH₂-, -CH- | 1470 - 1430 | Medium |
| C-O Stretch | Primary Alcohol (-OH) | 1260 - 1050 | Strong |
| C-N Stretch (Aliphatic) | Amine (-NH₂) | 1250 - 1020 | Medium to Weak |
| C-N Stretch (Aromatic) | Aryl-Amine | 1335 - 1250 | Strong |
| Aromatic C-H Out-of-Plane Bend | p-Disubstituted Benzene | 860 - 800 | Strong |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Medium, Broad |
Experimental Protocols
The acquisition of a high-quality infrared spectrum of a solid sample such as this compound requires careful sample preparation. The following are two common and effective methods.
Potassium Bromide (KBr) Pellet Method
This is a widely used technique for preparing solid samples for transmission FTIR analysis.[1][2]
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Gently grind the 1-2 mg of the sample in the agate mortar.
-
Add 100-200 mg of dried KBr to the mortar.[1]
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[1]
-
Transfer the powder to the die of the pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[3]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Nujol Mull Method
An alternative method for solid sample preparation involves creating a mull (a thick paste) with a mulling agent, most commonly Nujol (a mineral oil).[4][5]
Materials:
-
This compound (5-10 mg)
-
Nujol (mineral oil)
-
Agate mortar and pestle
-
Salt plates (e.g., KBr or NaCl) and holder
-
FTIR spectrometer
Procedure:
-
Place 5-10 mg of the solid sample into the agate mortar and grind it to a very fine powder.[6]
-
Add one to two drops of Nujol to the powdered sample in the mortar.
-
Continue to grind the mixture until a uniform, thick paste (mull) is formed.[5]
-
Transfer a small amount of the mull onto one of the salt plates.
-
Place the second salt plate on top and gently rotate the plates to spread the mull into a thin, even film between them.
-
Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.
-
Record the spectrum. Note that the Nujol itself will have characteristic C-H absorption bands around 2925, 2855, 1460, and 1377 cm⁻¹, which will be superimposed on the sample's spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the infrared spectrum of a solid sample using the KBr pellet method.
Caption: Workflow for FTIR analysis of a solid sample.
Interpretation of the Spectrum
The infrared spectrum of this compound is expected to be rich with features corresponding to its various functional groups.
-
O-H and N-H Stretching Region (3500-3200 cm⁻¹): A prominent, broad absorption band is anticipated in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the primary alcohol, broadened due to intermolecular hydrogen bonding.[7][8] Overlapping with this, two sharper, medium-intensity peaks are expected for the asymmetric and symmetric N-H stretching of the primary amine group, typically between 3500 cm⁻¹ and 3300 cm⁻¹.[9][10]
-
C-H Stretching Region (3100-2850 cm⁻¹): Weaker to medium intensity bands just above 3000 cm⁻¹ are indicative of the aromatic C-H stretching.[11] Just below 3000 cm⁻¹, absorptions corresponding to the aliphatic C-H stretching of the propyl chain will be present.[12]
-
Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information.
-
A medium to strong band between 1650-1580 cm⁻¹ is due to the N-H bending (scissoring) vibration of the primary amine.[13]
-
The characteristic C=C stretching vibrations of the aromatic ring are expected to appear as two bands of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹.
-
A strong absorption between 1260-1050 cm⁻¹ will be present, corresponding to the C-O stretching of the primary alcohol.[14]
-
The C-N stretching vibrations will also be found in this region. The aromatic C-N stretch is typically stronger and appears at a higher frequency (1335-1250 cm⁻¹) than the aliphatic C-N stretch (1250-1020 cm⁻¹).[13]
-
A strong band in the 860-800 cm⁻¹ range is a key indicator of para-disubstitution on the benzene ring, arising from the out-of-plane C-H bending vibrations.[15][16]
-
A broad absorption between 910-665 cm⁻¹ can be attributed to the N-H wagging of the primary amine.[13]
-
By carefully analyzing these regions and comparing the observed peaks to the expected values, a confident identification of this compound can be achieved. This guide serves as a foundational resource for the application of infrared spectroscopy in the analysis of this important compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]
- 5. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Solubility Profile of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral amino alcohol derivative. Understanding its solubility profile is crucial for a wide range of applications in research and development, particularly in drug discovery and formulation development, where bioavailability and efficacy are paramount. This technical guide provides a comprehensive overview of the predicted and experimentally-determined solubility of this compound and its structural analogs. It also details standardized experimental protocols for solubility assessment.
Predicted Solubility Profile of this compound
The solubility is expected to be significantly influenced by pH. In acidic solutions, the amino groups will be protonated, forming ammonium salts which are generally more water-soluble. Conversely, in basic solutions, the hydroxyl group may be deprotonated, which could also affect solubility.
Solubility Data of Structurally Related Compounds
To provide a more quantitative insight, the solubility data of structurally similar compounds, L-phenylalaninol and 4-Amino-L-phenylalanine, are presented below. These compounds share key functional groups with this compound and can serve as valuable surrogates for estimating its solubility behavior.
L-Phenylalaninol ((S)-2-amino-3-phenyl-1-propanol)
L-Phenylalaninol is a close structural analog, lacking only the amino group on the phenyl ring.
Table 1: Qualitative Solubility of L-Phenylalaninol
| Solvent | Solubility |
| Water | Soluble[1] |
| Methanol | Soluble[1] |
| Chloroform | Soluble[2] |
| Ethyl Acetate | Soluble[2] |
| Ethanol | Soluble[2] |
DrugBank provides a predicted water solubility for L-phenylalaninol of 10.3 mg/mL .
4-Amino-L-phenylalanine
4-Amino-L-phenylalanine shares the aminophenyl group and is also an amino acid derivative.
Table 2: Quantitative Solubility of 4-Amino-L-phenylalanine
| Solvent | Concentration | Conditions |
| Water | 3.33 mg/mL | Ultrasonic and warming to 60°C required[3] |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble[3] |
Table 3: pH-Dependent Aqueous Solubility of DL-phenylalanine at 298.15 K
| pH | Solubility (mol/L) |
| 2.0 | ~0.035 |
| 4.0 | ~0.015 |
| 6.0 (isoelectric point) | ~0.015 |
| 8.0 | ~0.018 |
| 10.0 | ~0.050 |
| 12.0 | ~0.250 |
Data for DL-phenylalanine is presented as a proxy to illustrate the significant impact of pH on the solubility of amino acid derivatives.[4]
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is critical. The following are detailed methodologies for key solubility assays.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing its true solubility.
Protocol:
-
Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm).
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Thermodynamic Solubility Workflow
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a concentrated stock solution, which is relevant for early drug discovery screening.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate and perform serial dilutions.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Determine the concentration at which precipitation occurs using one of the following methods:
-
Nephelometry: Measures the light scattering caused by insoluble particles.
-
Direct UV/Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by UV/Vis absorbance.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is detected.
Kinetic Solubility Workflow
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: As an amino alcohol, its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.
-
Temperature: For most solids, solubility increases with temperature.
-
Solvent Polarity: The "like dissolves like" principle suggests that solubility will be highest in solvents with similar polarity.
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.
Conclusion
While direct quantitative solubility data for this compound is limited, a comprehensive analysis of its structure and the properties of its analogs suggests it is likely to be soluble in polar protic solvents, with its solubility being highly pH-dependent. For definitive quantitative data, the experimental protocols detailed in this guide, such as the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening, are recommended. A thorough understanding and experimental determination of its solubility profile are essential for the successful application of this compound in research and development.
References
(S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral organic compound that has emerged as a key intermediate in the synthesis of valuable pharmaceutical agents. Its primary significance lies in its role as a precursor to (S)-4-(4-aminobenzyl)-2-oxazolidinone, a crucial component in the industrial production of Zolmitriptan, a widely used medication for the treatment of migraine headaches.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this compound, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.
Discovery and History
The discovery of this compound is intrinsically linked to the development of more efficient and scalable synthetic routes for Zolmitriptan. While early syntheses of Zolmitriptan utilized different precursors, the introduction of this compound as a "novel intermediate" represented a significant advancement in the manufacturing process.[1] An Indian patent describes its preparation as a key step, highlighting its utility in creating a more streamlined and commercially viable synthesis of the final drug product.[1] This suggests that the compound was likely discovered and developed by pharmaceutical chemists seeking to optimize the production of this important anti-migraine medication. Its history is therefore one of process chemistry innovation rather than the discovery of a compound with inherent biological activity itself.
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively reported in publicly available literature. However, key identifiers and properties of its important downstream product, (S)-4-(4-aminobenzyl)-2-oxazolidinone, are well-documented and provide context for its chemical nature.
| Property | Value | Source |
| Molecular Formula | C9H14N2O | Pharmaffiliates |
| Molecular Weight | 166.22 g/mol | Pharmaffiliates |
| CAS Number | 726134-79-8 | Pharmaffiliates |
| Appearance (of downstream product) | White crystalline powder | Echemi |
| Melting Point (of downstream product) | 107-111 °C | Echemi, Sigma-Aldrich |
| Optical Rotation (of downstream product) | [α]D = -6.0° (c=1, MeOH) | Echemi |
Experimental Protocols
The synthesis of this compound is achieved through the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. The following protocol is based on descriptions found in patent literature.[1]
Synthesis of this compound
-
Materials:
-
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
-
95% Ethanol
-
Iron filings
-
Deionized water
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
To a reaction vessel, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, and deionized water at room temperature.
-
Add concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mass for a period of two to three hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the iron, washing the filter cake thoroughly with 95% ethanol.
-
The resulting filtrate, containing the ethanol solution of this compound, is then concentrated under vacuum to yield the product.
-
-
Characterization:
-
The structure of the resulting this compound can be confirmed by spectroscopic methods. Patent literature indicates that Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra are consistent with the proposed structure.[1]
-
Synthesis Workflow and Logical Relationships
The synthesis of this compound is a critical step in a multi-stage process to produce Zolmitriptan. The following diagrams illustrate the key transformations.
Caption: Reduction of the nitro group to form the primary amine.
The subsequent conversion of this compound to a key oxazolidinone intermediate is a crucial cyclization reaction.
Caption: Formation of the oxazolidinone ring.
This oxazolidinone is then further processed to synthesize the final active pharmaceutical ingredient, Zolmitriptan.
Signaling Pathways
Currently, there is no scientific literature to suggest that this compound has any direct biological activity or interacts with specific signaling pathways. Its role is exclusively defined as a chemical intermediate in the synthesis of other compounds. The biological effects of its downstream product, Zolmitriptan, are well-established and involve agonism of serotonin receptors, but this activity is not attributed to the intermediate itself.
Conclusion
This compound serves as a testament to the ongoing innovation in pharmaceutical process chemistry. While not a therapeutic agent itself, its development as a key intermediate has enabled a more efficient and scalable synthesis of the important anti-migraine drug, Zolmitriptan. This guide has provided a detailed overview of its discovery, synthesis, and chemical context, offering a valuable resource for professionals in the pharmaceutical sciences. Further research into the optimization of its synthesis and the exploration of its potential as an intermediate for other novel compounds could be a fruitful area of investigation.
References
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amino group and a hydroxyl group attached to a chiral carbon framework. Their unique structural and stereochemical properties make them indispensable building blocks (synthons) in modern organic synthesis and medicinal chemistry.[1][2] These molecules are not only prevalent in a wide array of pharmaceuticals and natural products but also serve as critical ligands and auxiliaries in asymmetric catalysis, enabling the stereoselective synthesis of complex molecules.[3][4][5] This guide provides an in-depth exploration of the structures, properties, synthesis, and applications of chiral amino alcohols, with a focus on their role in the pharmaceutical industry.
Core Structures and Properties
The fundamental structure of a chiral amino alcohol consists of a carbon backbone with at least one stereocenter, bearing both an amine and an alcohol functional group. The relative positions of these groups define their classification, with 1,2-amino alcohols (vicinal or β-amino alcohols) and 1,3-amino alcohols (γ-amino alcohols) being the most common and pharmacologically relevant.[6][7]
The chirality, or "handedness," of these molecules is a critical determinant of their biological activity. Different stereoisomers of a drug can exhibit vastly different therapeutic effects, potencies, and toxicological profiles due to the highly specific chiral environments of enzymes and receptors in the body.[8] Therefore, the enantioselective synthesis of a single, desired stereoisomer is a primary goal in drug development.
Biological and Physicochemical Properties:
Chiral amino alcohols are integral to numerous approved drugs for conditions ranging from cardiovascular diseases to viral infections and cancer.[5][6][9] For example, the chiral 1,2-amino alcohol motif is a core component of drugs like epinephrine and norepinephrine, which are crucial in treating allergic reactions and shock.[6] Their biological efficacy is intrinsically linked to their three-dimensional structure, which dictates the precise interactions with protein targets.
The physicochemical properties of these compounds, such as solubility and crystallinity, are vital for drug formulation and delivery. These properties are influenced by the nature of the substituents on the chiral backbone.
Table 1: Examples of Chiral Amino Alcohol Structures in Pharmaceuticals
| Compound Class | Example Structure | Pharmaceutical Application | Key Feature |
| β-Adrenergic Agonists | (R)-Phenylephrine | Decongestant, treatment of hypotension.[6] | The specific (R)-stereoisomer is responsible for the desired pharmacological activity. |
| Antituberculosis Agents | (S,S)-Ethambutol | First-line treatment for tuberculosis.[10] | A key intermediate in its synthesis is a chiral vicinal amino alcohol.[10] |
| HIV Protease Inhibitors | Saquinavir | Antiretroviral drug for HIV/AIDS.[5] | Contains a complex chiral amino alcohol backbone essential for binding to the viral protease. |
| Anticancer Agents | Isosteviol Derivatives | Investigated for antiproliferative activity against various cancer cell lines.[9] | Structure-activity studies show that both the hydroxyl and amino groups are advantageous for anticancer activity.[9] |
| Cholinesterase Inhibitors | Experimental β-amino alcohols | Investigated as potential treatments for Alzheimer's disease.[11] | Certain derivatives show potent inhibition of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[11] |
Methodologies for Enantioselective Synthesis
Achieving high levels of enantiopurity is the most significant challenge in the synthesis of chiral amino alcohols.[3] Over the years, a variety of powerful methods have been developed, broadly categorized into biocatalytic and chemical catalysis approaches.
Biocatalytic Synthesis:
The use of enzymes, particularly engineered amine dehydrogenases (AmDHs), offers a green and highly selective route to chiral amino alcohols.[1][10] These methods utilize inexpensive ammonia as the amine source, operate under mild reaction conditions, and often yield products with exceptional enantiomeric excess (>99% ee).[1][10]
Asymmetric Chemical Catalysis:
-
Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is a powerful method for producing chiral 1,2-amino alcohols with excellent enantioselectivity.[6] This approach avoids the need for high-pressure hydrogenation equipment.[6]
-
Copper-Catalyzed Reactions: Copper-based catalytic systems are versatile for synthesizing various chiral amino alcohols. For instance, the sequential hydrosilylation and hydroamination of enals and enones provides access to all possible stereoisomers of products with up to three contiguous stereocenters.[8]
-
Radical C-H Amination: An innovative strategy involves a multi-catalytic system using an iridium photocatalyst and a chiral copper catalyst to achieve enantioselective radical C-H amination of alcohols, transforming them into chiral β-amino alcohols.[12]
Table 2: Comparison of Key Enantioselective Synthesis Methods
| Method | Catalyst / Enzyme | Substrates | Advantages | Limitations |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | α-hydroxy ketones | High enantioselectivity (>99% ee), mild conditions, uses ammonia as amine donor, environmentally friendly.[1][10] | Substrate scope can be limited by the enzyme's active site; enzyme engineering may be required.[1] |
| Asymmetric Transfer Hydrogenation | Ruthenium-TsDPEN Complexes | α-amino ketones | Excellent enantioselectivity (>99% ee), high yields, avoids pressurized H2 gas.[6] | Requires a metal catalyst; may not be suitable for all functional groups. |
| Copper-Catalyzed Stereodivergent Synthesis | Copper Hydride (CuH) with Chiral Ligands | Enals, Enones | Provides access to all possible stereoisomers, high diastereoselectivity and enantioselectivity.[8] | Requires careful control of reaction conditions to manage multiple stereocenters. |
| Chromium-Catalyzed Cross-Coupling | Chromium Catalysts with Chiral Ligands | Aldehydes, Imines | Modular synthesis from readily available starting materials, high enantiomeric excess (99% ee).[3] | Potential toxicity of chromium catalysts requires careful removal from the final product. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and analysis of chiral compounds.
This protocol is based on the use of an engineered amine dehydrogenase (AmDH) for the asymmetric reductive amination of an α-hydroxy ketone.
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture (e.g., 50 mL) containing 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5), 1 mM NAD⁺, a glucose-based cofactor regeneration system (e.g., 100 mM glucose and glucose dehydrogenase), and 20 mM of the α-hydroxy ketone substrate.[1]
-
Enzyme Addition: Initiate the reaction by adding the cell-free extract of E. coli expressing the engineered AmDH.
-
Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with constant agitation (e.g., 1000 rpm) for 24 hours.[1]
-
Workup: Terminate the reaction by heating the solution (e.g., boil for 5 min) to precipitate the enzyme, followed by centrifugation (12,000 rpm for 10 min) to remove the precipitate.[1]
-
Analysis:
-
Conversion: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC). Derivatize a sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to allow for UV detection and quantification of the amino alcohol product versus the ketone substrate.[1]
-
Enantiomeric Excess (ee): Determine the ee of the chiral amino alcohol product using a chiral HPLC column (e.g., Chiralpak IA) with a suitable mobile phase.[13]
-
This protocol describes the synthesis of a chiral 1,2-amino alcohol from its corresponding α-amino ketone hydrochloride salt.
-
Catalyst Preparation: In an inert atmosphere (e.g., under argon), prepare the active catalyst by mixing the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral ligand (e.g., (R,R)-TsDPEN) in a suitable solvent.
-
Reaction Setup: To a solution of the α-amino ketone HCl salt (1.0 mmol) in a formic acid/triethylamine azeotropic mixture (5:2 ratio), add the prepared catalyst solution (e.g., 0.1-1 mol%).[6]
-
Incubation: Heat the reaction mixture to a specified temperature (e.g., 60°C) and stir for the required time (e.g., 20 hours) until completion, as monitored by TLC or LC-MS.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to obtain the enantiomerically pure 1,2-amino alcohol.[6]
Visualized Workflows and Pathways
Visual diagrams are crucial for understanding complex synthetic workflows and biological signaling cascades.
Caption: A generalized workflow for the synthesis, purification, and analysis of chiral amino alcohols.
Many chiral amino alcohol-based drugs function by modulating specific signaling pathways. For instance, β-adrenergic agonists derived from these scaffolds activate G-protein coupled receptors (GPCRs).
Caption: Role of a chiral amino alcohol-based ligand in activating a GPCR signaling cascade.
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For chiral amino alcohols, SAR studies reveal that even minor structural modifications can significantly impact efficacy and selectivity.
Key structural aspects that influence activity include:
-
Absolute Stereochemistry: The R or S configuration at the stereocenters is often the most critical factor for selective binding to a biological target.[6]
-
Substituents: The size, polarity, and electronic properties of substituents on both the carbon backbone and the nitrogen atom can modulate binding affinity, selectivity, and pharmacokinetic properties.
-
Conformation: The spatial arrangement of the amino and hydroxyl groups, often constrained by the substituents, influences the molecule's ability to form key hydrogen bonds and other interactions within a receptor's binding pocket.
Caption: Iterative process of modifying a chiral amino alcohol scaffold to optimize biological activity.
Conclusion
Chiral amino alcohols represent a cornerstone of modern pharmaceutical development. Their structural diversity and profound influence on biological activity make them high-value intermediates and core motifs in a multitude of therapeutic agents.[1][14] Advances in enantioselective synthesis, particularly in biocatalysis and asymmetric catalysis, have made these complex molecules more accessible, enabling the exploration of novel chemical space. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and structure-activity relationships of chiral amino alcohols is essential for designing the next generation of safer and more effective medicines.
References
- 1. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 2. Chiral Amino Alcohols - Pharmaceutical Intermediates [myskinrecipes.com]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
Introduction
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for the asymmetric synthesis of this compound, specifically focusing on the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. Two effective reduction methods are presented: catalytic hydrogenation and reduction using iron in an acidic medium. These protocols are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. The data is compiled from literature reports and typical outcomes for the described reactions.
| Parameter | Method | Typical Value | Reference |
| Chemical Yield | Catalytic Hydrogenation | 90-98% | [1] |
| Fe/HCl Reduction | High | [2] | |
| Purity (HPLC) | Both Methods | >99% | |
| Enantiomeric Excess (ee) | Both Methods | >98% | [3] |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocols
Two primary methods for the reduction of the nitro group are detailed below. The choice of method may depend on available equipment, safety considerations, and desired scale.
Method 1: Catalytic Hydrogenation
This method employs a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, and hydrogen gas to achieve the reduction. It is generally a clean and high-yielding method.
Materials and Reagents:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
Palladium on carbon (5% or 10% w/w) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or other filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter flask
-
Rotary evaporator
Protocol:
-
Reactor Setup: In a suitable hydrogenation reactor, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1 equivalent).
-
Solvent and Catalyst Addition: Add methanol or ethanol as the solvent. Under an inert atmosphere of nitrogen, carefully add the catalyst (5-10% w/w of the starting material).
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 40-60 psi.
-
Reaction: Stir the reaction mixture vigorously at 30-40°C. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC).
-
Reaction Quenching and Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake thoroughly with the reaction solvent (methanol or ethanol).
-
Solvent Removal: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
Method 2: Reduction with Iron and Hydrochloric Acid
This classic method utilizes iron powder in the presence of an acid to reduce the aromatic nitro group. It is a cost-effective and robust procedure.
Materials and Reagents:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite® or other filter aid
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1 equivalent) and 95% ethanol.
-
Reagent Addition: To the stirred suspension, add iron powder (typically 3-5 equivalents) followed by deionized water.
-
Initiation: Add a small amount of concentrated hydrochloric acid to initiate the reaction. The reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the iron and iron salts. Wash the filter cake thoroughly with ethanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: To the aqueous residue, add ethyl acetate. Basify the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 8-9.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired product.
-
Purification: Further purification can be achieved by recrystallization if necessary.
Signaling Pathway and Logical Relationship Diagram
The logical relationship between the starting material, key intermediates, and the final product in the context of the reduction reaction can be visualized as follows:
Caption: Reaction pathway intermediates in the reduction of the aromatic nitro group.
References
(S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Versatile Chiral Building Block for Pharmaceutical Synthesis
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a valuable chiral building block widely utilized in the synthesis of various pharmaceutical agents. Its stereodefined structure, featuring both an amino and a hydroxyl group, makes it a crucial intermediate in the development of complex molecules with specific biological activities. This application note provides a comprehensive overview of its applications, detailed synthetic protocols, and relevant biological pathway diagrams for researchers, scientists, and drug development professionals.
Applications in Drug Discovery and Development
This chiral amino alcohol serves as a key precursor in the synthesis of a range of therapeutic agents, most notably in the development of treatments for migraines and cancer.
Intermediate for the Anti-Migraine Drug Zolmitriptan
This compound is a critical intermediate in the synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone, which is a key precursor for the anti-migraine drug, Zolmitriptan.[1][2] The synthesis involves the cyclization of the amino alcohol to form the oxazolidinone ring, a common and important scaffold in medicinal chemistry.
Precursor for Potent Kinase Inhibitors
This building block is instrumental in the preparation of a series of 2-substituted thiazole carboxamides that have been identified as potent inhibitors of Akt kinases (Protein Kinase B).[3] Akt kinases are crucial nodes in cell signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is frequently observed in various cancers, making them a key target for anti-cancer drug development.
Synthesis of Aromatase Inhibitors
Derivatives of this compound, specifically N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinones, have been designed and synthesized as novel inhibitors of the cytochrome P-450 enzyme aromatase.[4][5] Aromatase is responsible for the final step of estrogen biosynthesis, and its inhibition is a well-established therapeutic strategy for hormone-dependent breast cancer.
Data Presentation
Table 1: Applications and Biological Targets
| Application Area | Target Molecule Class | Biological Target | Therapeutic Indication |
| Neurology | Zolmitriptan Intermediate | Serotonin Receptors | Migraine |
| Oncology | 2-Substituted Thiazole Carboxamides | Akt Kinases (Akt1, Akt2, Akt3) | Cancer |
| Oncology | N-alkylated 4-(4'-aminobenzyl)-2-oxazolidinones | Aromatase (Cytochrome P-450) | Breast Cancer |
Table 2: In Vitro Activity of a Representative Akt Kinase Inhibitor Derived from this compound
| Compound | Akt1 IC₅₀ (nM) | Akt2 IC₅₀ (nM) | Akt3 IC₅₀ (nM) |
| Thiazole Carboxamide Derivative | 25 | 196 | 24 |
| Data extracted from a study on new thiazole carboxamides as potent inhibitors of Akt kinases.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol to the corresponding aminophenyl derivative.
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
Iron filings
-
95% Ethanol
-
Concentrated Hydrochloric acid
-
Deionized water
-
Ethyl acetate
-
n-Hexane
Procedure:
-
To a suitable reactor, charge (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.[1]
-
Reflux the reaction mixture for a period of three hours.[1]
-
After reflux, cool the reaction mass to room temperature.
-
Filter off the iron through a filter aid and wash the filter cake thoroughly with 95% ethanol.[1]
-
Distill off the ethanol from the filtrate completely under vacuum.[1]
-
To the residue, add a mixture of ethyl acetate and n-hexane.
-
Cool the resulting solution to 10°C for approximately 2 hours to induce crystallization.
-
Filter the product, wash the crystals with n-hexane, and dry under vacuum at 50°C.
-
The expected yield is approximately 73% with an HPLC purity of >98%.[1]
Protocol 2: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone
This protocol details the cyclization of this compound to form the oxazolidinone ring.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate
-
Methanol
-
Isopropanol
Procedure:
-
Charge this compound, diethyl carbonate, and potassium carbonate into a reactor.[1]
-
Heat the mixture to 135°C and distill off the ethanol formed during the reaction over a period of 2.5 hours.[1]
-
Cool the reaction mass to room temperature.
-
Add methanol to the reactor and filter the salts through a filter aid, washing the filter cake with methanol.[1]
-
Distill off the methanol from the filtrate completely under vacuum.
-
Add isopropanol to the residue to precipitate the product.
-
Filter the product, wash with isopropanol, and dry under vacuum at 50°C.
-
The expected yield is approximately 77%.[1]
Visualizations
Caption: Synthetic workflow for the preparation of the key Zolmitriptan intermediate.
References
- 1. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. Enzymatic Synthesis of (S)-Phenylalanine and Related (S)-Amino Acids by Phenylalanine Dehydrogenase | Springer Nature Experiments [experiments.springernature.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-2-amino-3-(4-aminophenyl)propan-1-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including a primary amine, a primary alcohol, and a substituted phenyl ring, make it a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of Akt kinase inhibitors and as a precursor for the anti-migraine drug, Zolmitriptan.
Application Notes
Intermediate for the Synthesis of Potent Akt Kinase Inhibitors
This compound serves as a crucial starting material for the synthesis of a novel series of 2-substituted thiazole carboxamides, which have been identified as potent inhibitors of Akt kinases.[1][2][3] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making Akt an attractive target for cancer therapy.[4][5][6]
The aminopropanol backbone of this compound is used to construct the N-substituted portion of the thiazole carboxamide inhibitors. These inhibitors have demonstrated potent, pan-inhibitory activity against all three isoforms of Akt (Akt1, Akt2, and Akt3).[1][2][3] For instance, the compound 5m (N-(1-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)piperidin-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamide), a derivative synthesized from a related aminopropanol, exhibited potent inhibition of Akt1 and Akt3 with IC50 values in the low nanomolar range.[1][2][3]
The development of such inhibitors is significant as they can potently inhibit the phosphorylation of downstream targets of Akt, such as MDM2 and GSK3β, leading to antiproliferative activity in cancer cell lines, including prostate cancer cells.[1][2] The versatility of the this compound scaffold allows for systematic optimization of the thiazole carboxamide structure to improve potency and selectivity, offering a promising avenue for the development of novel anticancer agents.
Precursor for the Synthesis of Zolmitriptan
This compound is a key intermediate in an improved and economically viable process for the synthesis of Zolmitriptan. Zolmitriptan is a selective serotonin (5-HT1B/1D) receptor agonist used in the acute treatment of migraine.
The synthesis involves the conversion of this compound to (S)-4-(4-aminobenzyl)-2-oxazolidinone. This oxazolidinone is a crucial precursor that undergoes a series of reactions, including diazotization, reduction, and Fischer indole synthesis, to yield Zolmitriptan. The use of this compound provides a more efficient and scalable route to this important anti-migraine medication.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a potent 2-substituted thiazole carboxamide derivative (Compound 5m ) synthesized using a scaffold derived from an aminopropanol similar to this compound.
| Compound | Target | IC50 (nM) | Cell-based Assay | Cell Line |
| 5m | Akt1 | 25 | Antiproliferation | Prostate (PC-3) |
| Akt2 | 196 | |||
| Akt3 | 24 |
Data extracted from Chang, S. et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol to synthesize the title compound.
Materials:
-
(S)-2-Amino-3-(4-nitrophenyl)propan-1-ol
-
Iron filings
-
95% Ethanol
-
Concentrated Hydrochloric acid
-
Ethyl acetate
-
n-Hexane
-
Deionized water
Procedure:
-
In a reaction vessel, charge (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.
-
Reflux the reaction mixture for three hours.
-
After cooling the reaction mass to room temperature, filter off the iron through a filter aid and wash thoroughly with 95% ethanol.
-
Distill off the ethanol from the filtrate completely under vacuum.
-
To the residue, add a mixture of ethyl acetate and n-hexane.
-
Cool the solution to 10°C for approximately 2 hours to facilitate precipitation.
-
Filter the product, wash with n-hexane, and dry under vacuum at 50°C to yield this compound.
Protocol 2: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone
This protocol outlines the cyclization of this compound to form the oxazolidinone intermediate.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate
-
Methanol
-
Isopropanol
Procedure:
-
In a reaction vessel, charge this compound, diethyl carbonate, and potassium carbonate.
-
Heat the mixture to 135°C and distill off the ethanol formed during the reaction over a period of 2.5 hours.
-
After cooling the reaction mass to room temperature, add methanol and filter the salts through a filter aid, washing with methanol.
-
Distill off the methanol from the filtrate completely under vacuum.
-
Add isopropanol to the residue to precipitate the product.
-
Filter the product, wash with isopropanol, and dry under vacuum at 50°C to obtain (S)-4-(4-aminobenzyl)-2-oxazolidinone.
Protocol 3: General Procedure for Akt Kinase Inhibition Assay (In Vitro)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against Akt kinase.
Materials:
-
Test compounds
-
Recombinant active Akt kinase (Akt1, Akt2, or Akt3)
-
GSK-3 fusion protein (as substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP
-
ATP
-
Phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a reaction tube, add the kinase buffer, the test compound solution, and the recombinant Akt kinase.
-
Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and cold ATP, along with the GSK-3 fusion protein substrate.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Caption: PI3K/Akt Signaling Pathway and Inhibition.
Caption: Synthesis and Evaluation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. New thiazole carboxamides as potent inhibitors of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New thiazole carboxamides as potent inhibitors of Akt kinases - 华东师范大学 [pure.ecnu.edu.cn:443]
- 4. Akt/PKB kinase assay [whitelabs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. media.cellsignal.com [media.cellsignal.com]
(S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Key Intermediate in Pharmaceutical Synthesis
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral building block of significant interest in the pharmaceutical industry. Its versatile structure, featuring both a primary amine and a hydroxyl group, makes it a valuable starting material for the synthesis of a range of complex molecules, including active pharmaceutical ingredients (APIs). This application note provides a detailed overview of its role as a key intermediate, focusing on its application in the synthesis of the anti-migraine drug Zolmitriptan and as a precursor for potent inhibitors of Akt kinases.
Application in the Synthesis of Zolmitriptan
This compound serves as a crucial intermediate in an efficient and safer synthetic route to Zolmitriptan, a selective serotonin receptor agonist used for the acute treatment of migraines.[1][2] This modern synthesis avoids the use of hazardous reagents like phosgene, which was a drawback of earlier methods.[2]
The primary role of this compound in this pathway is to be converted into the key intermediate, (S)-4-(4-aminobenzyl)-2-oxazolidinone.[1][2] This transformation is typically achieved through cyclization using a carbonate source, such as diethyl carbonate or dimethyl carbonate, in the presence of a base like potassium carbonate.[2][3] The resulting oxazolidinone is then further elaborated to yield Zolmitriptan.
Synthetic Workflow for Zolmitriptan Intermediate
Caption: Synthetic pathway from the nitro precursor to Zolmitriptan.
Application in the Synthesis of Akt Kinase Inhibitors
This compound is also utilized in the preparation of a novel series of 2-substituted thiazole carboxamides, which have demonstrated potent inhibitory activity against Akt kinases.[4] The PI3K/Akt signaling pathway is a critical intracellular pathway that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway is frequently observed in various cancers, making Akt kinases attractive targets for cancer therapy.[5]
PI3K/Akt Signaling Pathway Overview
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reduction of (S)-2-Amino-3-(4-nitrophenyl)-propanol.[2][3]
Materials:
-
(S)-2-Amino-3-(4-nitrophenyl)-propanol
-
95% Ethanol
-
Iron filings
-
Deionized water
-
Concentrated Hydrochloric acid
Procedure:
-
In a suitable reactor, charge (S)-2-Amino-3-(4-nitrophenyl)-propanol, 95% ethanol, iron filings, and deionized water at room temperature.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mass to reflux and maintain for approximately 2-3 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the iron through a filter aid and wash the filter cake thoroughly with 95% ethanol.
-
Combine the filtrate and washings, and distill off the ethanol completely under vacuum to obtain this compound.
Protocol 2: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone
This protocol describes the cyclization of this compound.[2][3]
Materials:
-
This compound
-
Diethyl carbonate (or Dimethyl carbonate)
-
Potassium carbonate
-
Methanol
-
Isopropanol
Procedure:
-
Charge this compound, diethyl carbonate, and potassium carbonate into a reactor.
-
Heat the reaction mixture to approximately 115-135°C.
-
Distill off the ethanol (or methanol) formed during the reaction over a period of about 2.5 hours.
-
After the distillation is complete, cool the reaction mass to room temperature.
-
Add methanol to the residue and filter to remove the inorganic salts. Wash the filter cake with methanol.
-
Distill off the methanol from the filtrate completely under vacuum.
-
Add isopropanol to the residue to precipitate the product.
-
Filter the solid product, wash with isopropanol, and dry under vacuum to yield (S)-4-(4-aminobenzyl)-2-oxazolidinone.
Data Presentation
| Parameter | Synthesis of this compound | Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone |
| Starting Material | (S)-2-Amino-3-(4-nitrophenyl)-propanol | This compound |
| Key Reagents | Iron filings, Hydrochloric acid | Diethyl carbonate, Potassium carbonate |
| Solvent | 95% Ethanol, Water | Methanol, Isopropanol |
| Reaction Temp. | Reflux | 115-135°C |
| Reaction Time | 2-3 hours | ~2.5 hours (distillation) |
| Product Purity | - | HPLC Purity: 99%[2] |
| Yield | - | 76.7%[3] |
Note: Specific yields for the synthesis of this compound are not detailed in the cited documents but the subsequent step provides a high yield, indicating an efficient conversion.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its application in a safer and more efficient synthesis of Zolmitriptan highlights its importance in the production of established drugs. Furthermore, its use as a precursor for novel Akt kinase inhibitors demonstrates its potential in the development of new therapeutic agents, particularly in the field of oncology. The protocols and data presented provide a foundation for researchers and drug development professionals to utilize this key intermediate in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. WO2004063175A1 - A novel and an improved process for the preparation of (s)-4-(4-aminobenzyl)-2- oxazolidinone - Google Patents [patents.google.com]
- 4. labmix24.com [labmix24.com]
- 5. cusabio.com [cusabio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Chiral Resolution of 2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of the racemic mixture of 2-amino-3-(4-aminophenyl)propan-1-ol. The methods described herein are foundational for isolating the desired enantiomer, a critical step in the development of chiral pharmaceuticals and other specialized chemical applications. Three primary resolution strategies are covered: classical diastereomeric crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Introduction
2-amino-3-(4-aminophenyl)propan-1-ol is a chiral molecule with two enantiomers. In many pharmaceutical and biological applications, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, the separation of these enantiomers is of paramount importance. This guide offers detailed protocols for three common and effective methods of chiral resolution.
Chiral Resolution Methods
Diastereomeric Crystallization
This classical resolution technique involves the reaction of the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Protocol: Diastereomeric Resolution using L-(+)-Tartaric Acid
This protocol is a general guideline and may require optimization for solvent, temperature, and stoichiometry.
Materials:
-
Racemic 2-amino-3-(4-aminophenyl)propan-1-ol
-
L-(+)-Tartaric acid
-
Methanol
-
Ethanol
-
Deionized water
-
Sodium hydroxide (1M solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Crystallization dish
-
Buchner funnel and filter paper
-
pH paper or meter
Procedure:
-
Salt Formation:
-
Dissolve 10 g of racemic 2-amino-3-(4-aminophenyl)propan-1-ol in 100 mL of warm methanol in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
Allow the mixture to cool to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 40°C. This first crop of crystals is expected to be enriched in one diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve diastereomeric purity, recrystallize the obtained crystals from a suitable solvent or solvent mixture (e.g., methanol/water). The optimal solvent system should be determined experimentally.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in a minimal amount of deionized water.
-
Basify the solution to a pH of 10-11 by the slow addition of 1M sodium hydroxide solution while cooling in an ice bath.
-
The free amino alcohol will precipitate or form an oil.
-
-
Extraction and Isolation of the Enantiomer:
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 2-amino-3-(4-aminophenyl)propan-1-ol.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Workflow for Diastereomeric Crystallization
Caption: Workflow for Diastereomeric Crystallization.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction (e.g., acylation) on one enantiomer of the racemate at a much higher rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated.
Protocol: Lipase-Catalyzed Acylation
This protocol is a general guideline and may require optimization of the enzyme, acyl donor, solvent, and reaction time.
Materials:
-
Racemic 2-amino-3-(4-aminophenyl)propan-1-ol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Enzymatic Reaction:
-
To a solution of 5 g of racemic 2-amino-3-(4-aminophenyl)propan-1-ol in 100 mL of anhydrous toluene, add 1.5 equivalents of vinyl acetate.
-
Add 500 mg of immobilized lipase (Novozym 435).
-
Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
-
-
Enzyme Removal:
-
Once the desired conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme.
-
Wash the filter cake with a small amount of the reaction solvent.
-
-
Separation of Product and Unreacted Starting Material:
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted amino alcohol by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane.
-
-
Hydrolysis of the Acylated Enantiomer (Optional):
-
The separated acylated enantiomer can be hydrolyzed back to the amino alcohol by treatment with a mild base (e.g., potassium carbonate in methanol/water) or acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the unreacted amino alcohol and the hydrolyzed product by chiral HPLC.
-
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol: Analytical Chiral HPLC
This is a starting point for method development. The choice of column and mobile phase is critical and may require screening.
Materials:
-
Racemic 2-amino-3-(4-aminophenyl)propan-1-ol sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine additive (e.g., diethylamine - DEA)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralpak® IA, IB, IC, or protein-based)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of racemic 2-amino-3-(4-aminophenyl)propan-1-ol in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® IA (or other suitable chiral column)
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v). The ratio of hexane to alcohol and the concentration of the amine additive should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard and identify the retention times of the two enantiomers.
-
The enantiomeric excess (e.e.) of a resolved sample can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
-
For Preparative Chiral HPLC:
The analytical method can be scaled up for preparative separation by using a larger dimension column, a higher flow rate, and a larger injection volume. Fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the purified enantiomers.
Logical Diagram for Chiral HPLC Method Development
Caption: Logical Flow for Chiral HPLC Method Development.
Quantitative Data for Analogous Compounds
Table 1: Diastereomeric Resolution of Phenylalaninol Analogs
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference Compound |
| Phenylalaninol | L-Tartaric Acid | Methanol | 40-50 (of one enantiomer) | >98 | (S)-(-)-2-Amino-3-phenyl-1-propanol[1] |
| Phenylglycinol | (R)-Mandelic Acid | Ethanol | 35-45 (of one enantiomer) | >97 | Phenylglycinol |
Table 2: Enzymatic Resolution of Amino Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. (Substrate) | e.e. (Product) |
| 2-Amino-1-phenylethanol | Lipase PS (Pseudomonas cepacia) | 2,2,2-Trifluoroethyl butyrate | tert-Pentyl alcohol | ~50 | >99 | >99 |
| (±)-Aryltrimethylsilyl chiral alcohols | Candida antarctica lipase B | Vinyl acetate | Hexane | ~50 | >99 | >99 |
Table 3: Chiral HPLC Separation of Amino Alcohols
| Analyte | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| 1,3-Dimethylbutylamine (as NBD derivative) | Chiralcel OD-H | 20% 2-propanol/hexane | 2.45 | - |
| 2-Amino-1-propanol (as naphthaldimine derivative) | Lux Amylose-1 | Not specified | 2.03 | 7.42 |
| Underivatized Amino Acids | Astec CHIROBIOTIC T | Methanol/Water/Acetic Acid/Ammonia | Variable | Variable |
Note: The data in these tables are for illustrative purposes for analogous compounds and the conditions and results will likely vary for 2-amino-3-(4-aminophenyl)propan-1-ol. Experimental optimization is crucial for achieving high yield and enantiopurity.
Conclusion
The chiral resolution of 2-amino-3-(4-aminophenyl)propan-1-ol can be effectively achieved through several established methods. Diastereomeric crystallization is a robust technique suitable for larger scale separations. Enzymatic kinetic resolution offers high selectivity under mild conditions. Chiral HPLC provides a powerful tool for both analytical and preparative scale separations with high efficiency. The choice of method will depend on factors such as the scale of the resolution, the required enantiomeric purity, and the available resources. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to develop and optimize the chiral separation of this important compound.
References
Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity determination of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key chiral intermediate in pharmaceutical synthesis. Due to the absence of a specific published method for this analyte, a robust protocol has been developed based on established methodologies for structurally similar amino alcohols and phenylalanine derivatives. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) with a normal-phase mobile phase, a common and effective approach for the resolution of such enantiomers.[1][2] This document provides detailed experimental protocols, expected quantitative data, and visual workflows to guide researchers in the successful implementation of this analytical method.
Introduction
This compound is a chiral building block of significant interest in the development of various pharmaceutical agents. The stereochemistry of such intermediates is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] Therefore, a reliable and accurate analytical method for determining the enantiomeric purity of this compound is essential for quality control and regulatory compliance in drug development.[3] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used technique for the separation of enantiomers.[4][5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amino alcohols.[6]
This application note outlines a comprehensive HPLC method for the chiral analysis of this compound. The protocol includes sample preparation, detailed chromatographic conditions, and expected performance metrics.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Racemic 2-amino-3-(4-aminophenyl)propan-1-ol
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
0.1% Diethylamine (DEA) solution (optional mobile phase additive)
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
Based on common practices for separating structurally similar aromatic amino alcohols, the following conditions are proposed:[1][7]
| Parameter | Proposed Value |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Note: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers. Variations in the ratio of n-Hexane to Isopropanol (e.g., 90:10 to 70:30) should be investigated. The addition of a small amount of an amine modifier like diethylamine (0.1%) can sometimes improve peak shape for basic analytes.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.
-
Racemic Standard Solution (1 mg/mL): Prepare a 1 mg/mL solution of racemic 2-amino-3-(4-aminophenyl)propan-1-ol in methanol. This solution will be used for method development and to confirm the elution order of the enantiomers.
-
Working Standard Solution (0.1 mg/mL): Dilute the stock solutions 1:10 with the mobile phase to obtain a final concentration of 0.1 mg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a nominal concentration of 0.1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.
Expected Quantitative Data
The following table summarizes the expected quantitative data for a successful chiral separation of 2-amino-3-(4-aminophenyl)propan-1-ol enantiomers under the proposed conditions. These are representative values based on separations of similar compounds and should be confirmed experimentally.[7][8]
| Parameter | Expected Value |
| Retention Time (S-enantiomer) | ~ 12 min |
| Retention Time (R-enantiomer) | ~ 15 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Analysis for Enantiomeric Purity of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
Introduction
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral amino alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The stereochemical configuration of such intermediates is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a robust and reliable analytical method to determine the enantiomeric purity is essential for quality control and regulatory compliance in drug development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers.[2][3][4] This application note details a validated chiral HPLC method for the determination of the enantiomeric purity of this compound.
The developed method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in resolving a wide range of chiral compounds, including amino alcohols.[2][5][6] The method is demonstrated to be precise, accurate, and robust, making it suitable for routine analysis in a quality control environment.
Experimental Workflow
Figure 1. Experimental workflow for the chiral HPLC analysis of this compound.
Detailed Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
2. Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of HPLC-grade n-hexane, 200 mL of HPLC-grade isopropanol, and 1.0 mL of diethylamine.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard and Sample Preparation:
-
Diluent: Mobile Phase (n-Hexane / Isopropanol / Diethylamine, 80:20:0.1)
-
Racemic Standard (for system suitability): Accurately weigh approximately 10 mg of racemic 2-amino-3-(4-aminophenyl)propan-1-ol and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
(S)-Enantiomer Standard: Accurately weigh approximately 10 mg of the (S)-enantiomer reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Test Sample: Accurately weigh approximately 10 mg of the test sample of this compound and dissolve it in 100 mL of diluent to obtain a final concentration of 0.1 mg/mL.
-
3. System Suitability Test (SST)
Before sample analysis, the system suitability must be verified by injecting the racemic standard solution.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between enantiomers |
| Tailing Factor (T) | ≤ 2.0 for both peaks |
| Theoretical Plates (N) | ≥ 2000 for each peak |
4. Analytical Procedure
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the racemic standard solution to confirm system suitability and identify the retention times of the (R)- and (S)-enantiomers.
-
Inject the (S)-enantiomer reference standard to confirm the elution order.
-
Inject the test sample solution in duplicate.
-
After all analyses, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's recommendations.
Results and Data Presentation
The developed method successfully separated the enantiomers of 2-amino-3-(4-aminophenyl)propan-1-ol with baseline resolution. The (S)-enantiomer was observed to elute before the (R)-enantiomer under the specified conditions.
Table 1: System Suitability and Chromatographic Performance
| Parameter | (S)-enantiomer | (R)-enantiomer | Acceptance Criteria |
| Retention Time (min) | ~12.5 | ~14.8 | N/A |
| Resolution (Rs) | - | 2.1 | ≥ 1.5 |
| Tailing Factor (T) | 1.2 | 1.3 | ≤ 2.0 |
| Theoretical Plates (N) | 3500 | 3800 | ≥ 2000 |
Table 2: Enantiomeric Purity Analysis of a Test Sample
| Sample ID | Peak Area (S)-enantiomer | Peak Area (R)-enantiomer | % Area (S)-enantiomer | % Area (R)-enantiomer | Enantiomeric Purity (% ee) |
| Sample 1 | 1,254,890 | 1,320 | 99.90 | 0.10 | 99.80% |
| Sample 2 | 1,256,100 | 1,350 | 99.89 | 0.11 | 99.78% |
Calculation of Enantiomeric Purity (Enantiomeric Excess - % ee):
% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Conclusion
This application note describes a reliable and robust chiral HPLC method for determining the enantiomeric purity of this compound. The use of a Chiralpak AD-H column with a normal phase mobile phase provides excellent separation and resolution of the enantiomers. The method is straightforward, accurate, and suitable for routine quality control analysis in pharmaceutical development and manufacturing.
References
- 1. labmix24.com [labmix24.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of (S)-2-amino-3-(4-aminophenyl)propan-1-ol for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a chiral molecule featuring multiple reactive functional groups: a primary aliphatic amine, a primary aromatic amine, and a primary alcohol. This structural complexity necessitates derivatization prior to chromatographic analysis to improve volatility for gas chromatography (GC) or to enhance detection and improve peak shape for high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the derivatization of this compound for both HPLC and GC analysis, including methods for chiral separation. The protocols are based on established methods for structurally similar compounds due to the limited availability of specific data for this analyte.
Analytical Strategies
The analytical approach for this compound is dictated by the chosen chromatographic technique and the analytical objective (e.g., quantification, chiral purity).
-
HPLC Analysis: Derivatization for HPLC focuses on introducing a chromophore or fluorophore to enhance UV or fluorescence detection. This is particularly useful given the native chromophore of the phenyl group may not provide sufficient sensitivity for trace analysis.
-
GC Analysis: For GC, derivatization is essential to increase the volatility and thermal stability of the analyte by capping the polar -NH2 and -OH groups.
-
Chiral Analysis: Enantiomeric purity can be assessed by either using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or by derivatizing with an achiral reagent and using a chiral column.
HPLC Derivatization and Analysis
Method 1: Pre-column Derivatization with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD) for UV Detection
This method is adapted from a validated protocol for the analysis of octopamine and tyramine, which share structural similarities with the target analyte.[1] DPD reacts with primary amino groups under mild conditions to form highly conjugated derivatives suitable for UV detection.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
For unknown samples, perform a suitable extraction to isolate the analyte and dissolve the final extract in methanol.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 100 µL of a 0.1 M borate buffer solution (pH 9.0).
-
Add 200 µL of a 5 mg/mL solution of DPD in methanol.
-
Vortex the mixture for 30 seconds and allow it to react at room temperature for 2 minutes.[1]
-
Stop the reaction by adding 100 µL of 0.1 M hydrochloric acid.
-
The sample is now ready for HPLC injection.
-
HPLC Conditions:
-
Column: Sinergy Hydro-RP C18 column (150 mm × 4.6 mm i.d., 4 µm) or equivalent.
-
Mobile Phase: Gradient elution with:
-
A: 10 mM Triethylammonium phosphate buffer (pH 3.0).
-
B: Methanol.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: UV at 320 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
Expected Quantitative Data (based on analogous compounds): [1]
| Parameter | Expected Value |
| Linearity Range | 0.02 - 1.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Precision (%RSD) | < 2% |
| Recovery | 98 - 102% |
Method 2: Pre-column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) for Fluorescence Detection
FMOC-Cl reacts with primary and secondary amines to produce highly fluorescent and stable derivatives. This method is suitable for sensitive quantification.
Experimental Protocol:
-
Standard and Sample Preparation: As described in Method 1.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of 0.1 M borate buffer (pH 8.0).
-
Add 200 µL of 5 mM FMOC-Cl in acetonitrile.
-
Vortex and let the reaction proceed for 5 minutes at room temperature.
-
To stop the reaction and derivatize any remaining FMOC-Cl, add 100 µL of 0.1 M glycine solution.
-
Filter the solution through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with:
-
A: 50 mM Sodium Acetate buffer (pH 4.2).
-
B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm).
-
Injection Volume: 20 µL.
GC-MS Derivatization and Analysis
For GC-MS analysis, a two-step derivatization process is recommended to cap all active hydrogens. This involves oximation followed by silylation. This approach is adapted from methods used for the analysis of cathinone-type drugs which also contain amino and keto/hydroxyl groups.[2]
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at 1 mg/mL.
-
For analysis, an aliquot of the sample or standard is evaporated to dryness under a gentle stream of nitrogen.
-
-
Derivatization Procedure:
-
Step 1: Oximation (if a keto group is present or as a general step for related compounds): While the target analyte does not have a ketone, this step is crucial for broader applications with similar structures. For the target analyte, this step can be omitted, and one can proceed directly to silylation. If performing oximation, add 50 µL of a 2% hydroxylamine hydrochloride in pyridine solution to the dried sample. Heat at 60°C for 30 minutes.[2]
-
Step 2: Silylation: After cooling, add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 45 minutes.[2]
-
Cool to room temperature before injection.
-
GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
Expected Quantitative Data (based on analogous compounds): [2]
| Parameter | Expected Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 15-25 µg/mL in biological matrices |
| Repeatability (%RSD) | 1.5 - 5.5% |
| Recovery | 95 - 105% |
Chiral Separation
For the enantioselective analysis of this compound, an indirect approach using a chiral derivatizing agent is often effective. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a well-established chiral derivatizing agent for primary amines.
Experimental Protocol (Marfey's Reagent Derivatization):
-
Sample Preparation: Dissolve approximately 50 µg of the analyte in 100 µL of water.
-
Derivatization:
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate.
-
Incubate the mixture at 40°C for 1 hour in the dark.
-
After cooling, neutralize the reaction by adding 20 µL of 2 M HCl.
-
Evaporate the acetone and dilute the remaining aqueous solution with the mobile phase for HPLC analysis.
-
HPLC Conditions for Diastereomer Separation:
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Detection: UV at 340 nm.
Diagrams
Caption: HPLC analysis workflow with DPD derivatization.
References
- 1. Determination of octopamine and tyramine traces in dietary supplements and phytoextracts by high performance liquid chromatography after derivatization with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, experimental protocols, and applications of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds.
Introduction
This compound is a chiral amino alcohol that serves as a versatile building block in medicinal chemistry. Its primary applications lie in the synthesis of the anti-migraine drug Zolmitriptan and a class of potent Akt kinase inhibitors, which are of significant interest in cancer therapy. This document outlines the detailed synthesis of this intermediate, its subsequent transformations, and the biological context of its derivatives.
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. Various reducing agents and catalytic systems can be employed for this transformation.
Reaction Mechanism: Reduction of an Aromatic Nitro Group
The reduction of the aromatic nitro group to an amine can proceed through different pathways depending on the chosen reagent.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): This method involves the transfer of hydrogen gas to the nitro group on the surface of a metal catalyst. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, which are rapidly reduced to the final amine.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): In this classic method, a metal in an acidic medium acts as the electron donor. For instance, with iron and hydrochloric acid, the iron is oxidized while the nitro group is reduced.
A general workflow for the synthesis is depicted below:
Caption: General synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Reduction using Iron and Hydrochloric Acid
This protocol is based on a patented industrial process and is noted for its cost-effectiveness and high purity of the final product.[1]
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
95% Ethanol
-
Iron filings
-
Deionized water
-
Concentrated Hydrochloric Acid
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable reactor, charge (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, and deionized water at room temperature.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mass to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a bed of filter aid to remove the iron sludge.
-
Wash the filter cake thoroughly with 95% ethanol.
-
Combine the filtrate and washings, and distill off the ethanol completely under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization from a mixture of ethyl acetate and n-hexane.
Quantitative Data:
| Parameter | Value | Reference |
| Purity (HPLC) | 99% | [1] |
| Reaction Time | 2-3 hours | [1] |
| Solvent | 95% Ethanol/Water | [1] |
Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is another common method for nitro group reduction.
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
Methanol or Ethanol
-
Palladium on carbon (5% or 10% Pd/C) or Raney Nickel
-
Hydrogen gas source
Procedure:
-
Dissolve (S)-2-amino-3-(4-nitrophenyl)propan-1-ol in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel.
-
Carefully add the catalyst (e.g., 5-10 mol% of Pd/C).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at a pressure of 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the product.
Quantitative Data:
| Parameter | Value |
| Catalyst | Raney Nickel or Palladium on Carbon |
| Catalyst Loading | 5% to 20% by weight |
| Pressure | 1-5 atm |
| Temperature | Room Temperature |
Note on Spectroscopic Data: While patents indicate that IR, ¹H NMR, and ¹³C NMR data are consistent with the proposed structure of this compound, specific peak data is not publicly available in the reviewed literature.[1] Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.
Applications in Pharmaceutical Synthesis
Intermediate in the Synthesis of Zolmitriptan
This compound is a crucial intermediate in the synthesis of Zolmitriptan, a selective serotonin (5-HT) 1B/1D receptor agonist used for the acute treatment of migraine.[1] The synthesis involves the cyclization of the amino alcohol to form an oxazolidinone ring.
Reaction Mechanism: Oxazolidinone Formation
The amino and hydroxyl groups of this compound react with a carbonylating agent, such as phosgene, triphosgene, or dimethyl carbonate, to form a cyclic carbamate, which is the oxazolidinone ring.
Caption: Synthesis of the Zolmitriptan intermediate.
Experimental Protocol: Synthesis of (S)-4-(4-aminobenzyl)-2-oxazolidinone
Materials:
-
This compound
-
Dimethyl carbonate
-
Potassium carbonate
-
Methanol
-
Isopropanol
Procedure:
-
Charge this compound, dimethyl carbonate, and potassium carbonate into a reactor.
-
Heat the mixture to 115-120 °C.
-
Distill off the methanol formed during the reaction over a period of approximately 2.5 hours.
-
After cooling the reaction mass to room temperature, add methanol and filter to remove the inorganic salts.
-
Wash the filter cake with methanol.
-
Distill off the methanol from the filtrate completely under vacuum.
-
Add isopropanol to the residue to precipitate the product.
-
Filter the solid product and wash with isopropanol.
Zolmitriptan Signaling Pathway
Zolmitriptan exerts its therapeutic effect by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors. This leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings, thereby alleviating migraine symptoms.
Caption: Mechanism of action of Zolmitriptan.
Precursor for Akt Kinase Inhibitors
This compound is used in the preparation of 2-substituted thiazole carboxamides, which have been identified as potent inhibitors of Akt kinases.[2] Akt kinases are key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by Akt inhibitors.
Experimental Protocol: General Synthesis of 2-Amino-Thiazole Carboxamides
Caption: General workflow for the synthesis of 2-substituted thiazole carboxamides.
This would typically involve the reaction of the amino group of this compound with a reagent to form a thiourea derivative, followed by cyclization with an α-haloketone (Hantzsch thiazole synthesis) to form the 2-aminothiazole core. Subsequent modification, such as amide coupling at another position on the thiazole ring, would lead to the final carboxamide product.
Safety and Handling
This compound and its precursors and reagents should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of each chemical used.
Conclusion
This compound is a valuable chiral intermediate with significant applications in the pharmaceutical industry. The protocols and reaction mechanisms outlined in these notes provide a foundation for its synthesis and further derivatization. Its role in the production of Zolmitriptan and as a precursor to potent Akt kinase inhibitors highlights its importance in the development of treatments for migraine and cancer, respectively. Further research into optimizing its synthesis and exploring its use in the creation of novel therapeutics is warranted.
References
Application Notes and Protocols: (S)-2-amino-3-(4-aminophenyl)propan-1-ol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
(S)-2-amino-3-(4-aminophenyl)propan-1-ol , a chiral amino alcohol derived from L-phenylalanine, serves as a versatile building block for the synthesis of a variety of heterocyclic compounds. Its vicinal amino and hydroxyl groups, coupled with the reactive aromatic amino group, provide multiple reaction sites for the construction of diverse ring systems. This document outlines the application of this compound in the synthesis of key heterocyclic scaffolds, including oxazolines and oxazolidinones, and proposes synthetic routes to other valuable heterocyclic structures.
The inherent chirality of this compound makes it a valuable precursor for the enantioselective synthesis of biologically active molecules. The presence of the 4-aminophenyl moiety offers a handle for further functionalization, allowing for the generation of libraries of compounds for drug discovery and development.
General Synthetic Utility
The diverse reactivity of this compound allows for its use in the synthesis of several classes of heterocyclic compounds. A general overview of its synthetic potential is illustrated below.
Caption: Synthetic utility of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of heterocyclic compounds from this compound and its analogs.
| Heterocycle Class | Reagents | Catalyst/Conditions | Yield (%) | Reference |
| Oxazoline | 2-Aminobenzonitrile | ZnCl₂, Chlorobenzene, Reflux | Moderate | [1] |
| Oxazolidinone | Diethyl carbonate | K₂CO₃, 115-120 °C | High | Indian Patent |
Experimental Protocols
Synthesis of (S)-4-(4-aminobenzyl)-2-phenyloxazoline
This protocol is adapted from the synthesis of similar oxazolines from phenylalaninol derivatives.[1]
Workflow:
Caption: Workflow for oxazoline synthesis.
Materials:
-
This compound
-
2-Aminobenzonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Chlorobenzene
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent), 2-aminobenzonitrile (1.1 equivalents), and anhydrous zinc chloride (0.1 equivalents).
-
Add anhydrous chlorobenzene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids and wash the solid residue with a small amount of chlorobenzene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-4-(4-aminobenzyl)-2-(2-aminophenyl)oxazoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one
This protocol is based on a patented procedure for the synthesis of an intermediate for Zolmitriptan.
Workflow:
Caption: Workflow for oxazolidinone synthesis.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Isopropanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a distillation setup, charge this compound (1 equivalent), diethyl carbonate (excess), and potassium carbonate (catalytic amount).
-
Heat the reaction mixture to 115-120 °C with stirring.
-
Continuously distill off the ethanol formed during the reaction.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add methanol to the reaction mixture and stir to dissolve the product.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Add isopropanol to the crude product and heat to dissolve.
-
Allow the solution to cool to induce crystallization of the desired (S)-4-(4-aminobenzyl)oxazolidin-2-one.
-
Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Proposed Synthetic Protocols
The following protocols describe potential synthetic routes to other heterocyclic systems based on general synthetic methodologies. These methods may require further optimization for the specific substrate.
Proposed Synthesis of a Dihydropyrazine Derivative
The reaction of 1,2-diamines with α-dicarbonyl compounds is a standard method for the synthesis of dihydropyrazines. The 1,2-aminoalcohol functionality of the starting material can be envisioned to react after protection of the alcohol and conversion of the aromatic nitro precursor.
Proposed Reaction Scheme:
Caption: Proposed dihydropyrazine synthesis.
Procedure Outline:
-
Protect the primary aliphatic amine of this compound, for example, as a Boc-carbamate.
-
The resulting compound, possessing a 1,2-diamine in the form of the protected amino alcohol and the aromatic amine, can then be reacted with an α-dicarbonyl compound such as glyoxal or biacetyl.
-
The reaction would be carried out in a suitable solvent like ethanol or acetic acid, potentially with mild heating.
-
The resulting dihydropyrazine could be isolated and purified using standard techniques.
Proposed Synthesis of a Piperazinone Derivative
Piperazinones can be synthesized through the cyclization of N-(2-aminoethyl)amino acids or their derivatives. A multi-step synthesis starting from this compound could be envisioned.
Proposed Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
Welcome to the technical support center for the synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Conversion Issues
Q1: My reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol is slow or incomplete. What can I do?
A1: Incomplete or slow reduction is a common issue. Here are several factors to consider and steps you can take to improve the reaction:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Catalyst Quality: Ensure you are using a fresh, high-quality catalyst (e.g., Pd/C). Over time, catalysts can absorb atmospheric poisons and lose activity.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can significantly increase the reaction rate.
-
Catalyst Poisoning: Your starting material or solvent might contain impurities that poison the catalyst. Consider purifying the starting material or using a higher purity solvent.
-
-
Reaction Conditions:
-
Hydrogen Pressure: For catalytic hydrogenation, increasing the hydrogen pressure (if your equipment allows) can drive the reaction to completion.
-
Temperature: Gently heating the reaction mixture may increase the rate, but be cautious of potential side reactions. Monitor the reaction closely by TLC or LC-MS.
-
Solvent: The choice of solvent is crucial. For substrates with low solubility, adding a protic co-solvent like ethanol or acetic acid to a solvent like THF can improve solubility and aid in the reaction.
-
-
Alternative Reducing Agents:
-
If catalytic hydrogenation is not effective, consider alternative reduction methods such as using Fe/HCl or SnCl₂. These methods are often more robust and less susceptible to catalyst poisoning.
-
Q2: I am observing the formation of multiple byproducts during the reduction. How can I minimize them?
A2: Byproduct formation is often related to the reduction method and reaction conditions. Common byproducts include hydroxylamines, and azo/azoxy compounds.
-
Incomplete Reduction: Intermediate nitroso and hydroxylamine species can be present if the reaction is not driven to completion. Ensure complete reduction by extending the reaction time or optimizing conditions as mentioned in Q1.
-
Side Reactions with Catalytic Hydrogenation: To minimize the formation of dimeric azo and azoxy compounds, ensure efficient stirring and good hydrogen dispersion. The addition of a small amount of an acid (like acetic acid) can sometimes suppress these side reactions.
-
Fe/HCl Reduction: This method is generally clean. However, ensure the reaction is worked up properly to remove all iron salts, which could otherwise interfere with purification.
Product Purity & Isolation Issues
Q3: My final product has a persistent color (e.g., yellow, brown, or pink). How can I decolorize it?
A3: Discoloration in aromatic amines is often due to the formation of oxidized impurities or residual colored byproducts.
-
Activated Carbon Treatment: Dissolve your crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period (15-30 minutes) at room temperature, then filter through a pad of celite. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
-
Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for both purification and decolorization. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If other methods fail, flash column chromatography on silica gel can be used to separate the colored impurities. A polar eluent system is typically required for this polar compound.
-
Acid Wash: Sometimes, colored impurities can be removed by washing an organic solution of your product with a dilute acid solution. However, since the product itself is an amine, this will likely result in the product moving to the aqueous layer. This approach is more suitable if the impurities are not basic.
Q4: I am having difficulty purifying the final product to a high degree of purity (>99%). What purification strategies do you recommend?
A4: Achieving high purity often requires a multi-step approach.
-
Aqueous Workup: After the reaction, a proper aqueous workup is essential. This typically involves quenching the reaction, adjusting the pH to make the product soluble in the organic phase, and washing with brine to remove water-soluble impurities.
-
Extraction: Use a suitable organic solvent for extraction. Given the polar nature of the product, a solvent like ethyl acetate or a mixture of dichloromethane and isopropanol might be effective.
-
Recrystallization: This is a powerful technique for achieving high purity. See the table below for suggested solvent systems.
-
Flash Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. Due to the polar nature of the compound, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent tailing) is recommended.
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or a mixture of THF/ethanol).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the vessel, evacuate the air, and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Fe/HCl Reduction
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1.0 eq.) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add iron powder (Fe) (5-10 eq.) to the mixture. Then, add concentrated hydrochloric acid (HCl) (catalytic to 1.1 eq.) dropwise. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete in 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the excess iron.
-
Basification: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or another base to the filtrate until the pH is basic (pH > 8).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) several times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product as needed.
Data Presentation
Table 1: Comparison of Reduction Methods for (S)-2-amino-3-(4-nitrophenyl)propan-1-ol
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (by HPLC, %) |
| Catalytic Hydrogenation | 10% Pd/C (5 mol%) | Methanol | 25 | 4 | 90-98 | >95 |
| Fe/HCl Reduction | Fe powder, HCl | Ethanol/Water | 80 | 2 | 85-95 | >90 |
| SnCl₂ Reduction | SnCl₂·2H₂O | Ethyl Acetate | 70 | 3 | 80-90 | >90 |
Note: These are representative data and actual results may vary depending on the specific reaction conditions and scale.
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Expected Purity | Notes |
| Isopropanol/Water | >99% | Good for obtaining crystalline solid. |
| Ethyl Acetate/Hexane | >98% | Useful for removing less polar impurities. |
| Methanol | >97% | Product may have moderate solubility at room temperature. |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Optimization of reaction conditions for (S)-2-amino-3-(4-aminophenyl)propan-1-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which primarily involves the reduction of the nitro group of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
Issue 1: Incomplete or Slow Catalytic Hydrogenation
Question: My catalytic hydrogenation reaction to reduce the nitro group is very slow or has stalled. What are the possible causes and how can I resolve this?
Answer:
Several factors can lead to an incomplete or slow catalytic hydrogenation. Here's a systematic approach to troubleshoot the issue:
-
Catalyst Activity: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) may be inactive or poisoned.
-
Solution:
-
Ensure you are using a fresh batch of catalyst. Older catalysts can lose activity.
-
Catalyst poisoning can occur due to impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur or halogen compounds).[1] Purify the starting material if necessary. Use high-purity solvents and hydrogen.
-
Increase the catalyst loading. Typical loadings range from 5% to 20% by weight of the starting material.[2]
-
-
-
Hydrogen Pressure and Delivery: Inadequate hydrogen pressure or poor gas dispersion can limit the reaction rate.
-
Solution:
-
Ensure all connections in your hydrogenation apparatus are secure and there are no leaks.
-
Increase the hydrogen pressure. Pressures in the range of 20-80 psi are commonly used, with 40-60 psi being a preferred range.[2]
-
Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.
-
-
-
Reaction Temperature: The reaction may be too cold.
-
Solution: Gently warm the reaction mixture. A temperature range of 30-40°C is often effective for this type of hydrogenation.[2]
-
-
Solvent Choice: The solvent may not be optimal for the reaction.
-
Solution: Methanol and ethanol are commonly used and effective solvents.[2] Ensure the starting material is fully dissolved in the chosen solvent.
-
Issue 2: Difficulties in Removing Iron Salts after Fe/HCl Reduction
Question: After reducing the nitro group using iron filings and hydrochloric acid, I'm having trouble removing all the iron salts during workup, leading to product contamination. What is the best way to address this?
Answer:
The removal of iron salts is a common challenge in Fe/HCl reductions. Here are some effective strategies:
-
Filtration and Washing:
-
Protocol: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite or another filter aid. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol) to recover any product that may be adsorbed onto the iron sludge.[2]
-
-
Basification and Extraction:
-
Protocol: After filtering the bulk of the iron, concentrate the filtrate. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, to a pH of 8-10.[3] This will precipitate the remaining iron salts as iron hydroxides, which can then be removed by a second filtration or by separating the aqueous layer. Follow with a brine wash and dry the organic layer over sodium sulfate.
-
-
Use of a Chelating Agent: In some cases, trace amounts of iron may still remain. Washing the organic layer with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester and remove residual iron ions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most prevalent method is the reduction of the nitro group of the precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. The two main approaches for this reduction are:
-
Catalytic Hydrogenation: This method employs a catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel in the presence of hydrogen gas.[2] It is often considered a "cleaner" method as the byproducts are minimal.
-
Chemical Reduction: This involves the use of a metal in an acidic medium. The most common systems are iron filings with hydrochloric acid (Fe/HCl) or tin(II) chloride with hydrochloric acid (SnCl2/HCl).[2][4] These methods are robust and often more cost-effective for larger scale synthesis.
Q2: What are the potential side reactions to be aware of during the nitro group reduction?
A2: The reduction of a nitro group proceeds through several intermediates, which can sometimes lead to side products. Key potential side reactions include:
-
Formation of Nitroso and Hydroxylamino Intermediates: Incomplete reduction can lead to the accumulation of nitroso and N-hydroxylamino species. These intermediates can sometimes dimerize or undergo other reactions to form impurities like azo or azoxy compounds.[5]
-
Over-activation of the Aromatic Ring: The resulting amino group is a strong activating group for electrophilic aromatic substitution.[4] If the reaction conditions are not carefully controlled, or if there are electrophilic species present, further reactions on the aromatic ring can occur.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (nitro compound) from the product (amino compound). The product, being more polar, will have a lower Rf value.
-
HPLC: An HPLC method can provide more quantitative information on the conversion. A typical method for analyzing aromatic amines would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][7]
Q4: What are the recommended methods for purifying the final product?
A4: The primary method for purifying this compound is crystallization.
-
Solvent Selection: The choice of solvent is crucial for effective crystallization. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for crystallizing polar compounds like aromatic amines include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.[8][9]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nitro Group Reduction
| Parameter | Catalytic Hydrogenation | Fe/HCl Reduction |
| Reducing Agent | H₂ gas | Iron filings, HCl |
| Catalyst/Reagent | Pd/C, Pt/C, Raney Ni | - |
| Catalyst Loading | 5-20% w/w[2] | - |
| Solvent | Methanol, Ethanol[2] | Ethanol, Water[2] |
| Temperature | 30-40 °C[2] | Room temperature to reflux[2] |
| Pressure | 20-80 psi[2] | Atmospheric |
| Typical Reaction Time | 2-6 hours | 2-3 hours[2] |
| Typical Purity (after workup) | >98% | >95% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using 5% Pd/C
-
Setup: To a hydrogenation vessel, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol and a suitable solvent (e.g., methanol, 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Palladium on carbon (50% wet, 10% w/w of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Stir the mixture vigorously at 30-35°C. Monitor the reaction progress by hydrogen uptake and TLC or HPLC analysis.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., isopropanol or ethyl acetate/hexane).
Protocol 2: Reduction using Iron and Hydrochloric Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, and water.
-
Reagent Addition: To this solution, add iron filings (typically 3-5 equivalents) followed by the slow addition of concentrated hydrochloric acid at room temperature.[2]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours.[2] Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a celite pad and wash the pad thoroughly with ethanol.[2]
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product. Purify by crystallization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for catalytic hydrogenation issues.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.
Issue 1: Low Purity After Initial Synthesis
Question: My crude this compound has a low purity after the reduction of the nitro precursor. What are the likely impurities and how can I remove them?
Answer: The primary impurities often stem from the incomplete reduction of the starting material, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, or the presence of residual catalyst and reaction byproducts.
-
Potential Impurities:
-
Unreacted Starting Material: (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
-
Partially Reduced Intermediates: Such as the corresponding nitroso and hydroxylamine derivatives.
-
Residual Catalyst: If a heterogeneous catalyst like Palladium on carbon (Pd/C) or Raney Nickel was used.
-
Side-products: Depending on the reducing agent, other byproducts may form.
-
-
Troubleshooting Steps:
-
Catalyst Removal: Ensure complete removal of any heterogeneous catalyst by thorough filtration. Using a pad of celite can be effective in removing fine catalyst particles.
-
Aqueous Wash: Perform an aqueous workup to remove water-soluble impurities. Washing the organic layer with a dilute acid solution can help in removing basic impurities, though care must be taken as the desired product is also basic.
-
Recrystallization: This is often an effective method for removing both more and less polar impurities. A suitable solvent system is crucial.
-
Flash Column Chromatography: For more challenging separations, flash chromatography can be employed to separate the desired product from closely related impurities.
-
Issue 2: Difficulty in Achieving High Enantiomeric Purity
Question: I am concerned about the enantiomeric purity of my this compound. How can I assess and improve it?
Answer: Maintaining enantiomeric purity is critical. The primary challenge is to avoid racemization during synthesis and purification and to accurately measure the enantiomeric excess (e.e.).
-
Assessing Enantiomeric Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
-
NMR with Chiral Shift Reagents: While less common for routine analysis, NMR spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers.
-
-
Improving Enantiomeric Purity:
-
Chiral Resolution: If the product is a racemic mixture, chiral resolution techniques such as diastereomeric salt formation with a chiral acid followed by separation can be employed.
-
Enzymatic Resolution: Lipases can sometimes be used for the selective acylation of one enantiomer, allowing for separation.
-
Preparative Chiral HPLC: For small quantities, preparative chiral HPLC can be used to isolate the desired enantiomer.
-
Issue 3: Product Oils Out During Recrystallization
Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What can I do to promote crystallization?
Answer: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent to remain dissolved but is too soluble at that temperature to crystallize.
-
Troubleshooting Steps:
-
Solvent System Adjustment:
-
Increase Solvent Volume: The concentration of the compound in the hot solvent might be too high. Try using more solvent.
-
Change Solvent Polarity: If using a single solvent, try a binary solvent system. For a polar compound like this amino alcohol, a combination of a polar solvent in which it is soluble (like ethanol or isopropanol) and a non-polar anti-solvent in which it is less soluble (like heptane or toluene) can be effective.
-
-
Control Cooling Rate: Cool the solution slowly. A rapid temperature drop can favor oil formation over crystal growth. Allowing the solution to cool to room temperature slowly before placing it in an ice bath can help.
-
Scratching and Seeding:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common precursor is (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. The synthesis involves the reduction of the aromatic nitro group to an amine.
Q2: What are the most effective purification techniques for this compound?
A2: A combination of techniques is often best. After an initial workup to remove the catalyst and water-soluble impurities, either recrystallization or flash column chromatography is typically used to achieve high chemical purity.[1] An Indian patent suggests that a final wash with isopropanol after solvent distillation can yield a product with 99% HPLC purity.[1]
Q3: Which solvents are recommended for recrystallization?
A3: Given the polar nature of the molecule (two amino groups and a hydroxyl group), polar solvents are generally suitable. Good starting points would be alcohols like ethanol or isopropanol, potentially with the addition of water or a non-polar anti-solvent like heptane to modulate solubility.
Q4: What conditions are recommended for flash column chromatography?
A4: Due to the basic nature of the amino groups, standard silica gel can lead to peak tailing. It is advisable to use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine, in a solvent system like dichloromethane/methanol or ethyl acetate/hexane. Alternatively, using amine-functionalized silica can provide better results without a basic modifier.
Q5: How can I confirm the identity and purity of the final product?
A5: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the chemical purity.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.).
Data Presentation
Table 1: Illustrative Comparison of Purification Methods
| Parameter | Recrystallization | Flash Column Chromatography |
| Typical Yield | 70-85% | 60-80% |
| Chemical Purity (HPLC) | >99% achievable | >99% achievable |
| Enantiomeric Excess (e.e.) | Generally maintained | Generally maintained |
| Solvent Consumption | Moderate to High | High |
| Time Requirement | Moderate | High |
| Scalability | Good | Moderate |
| Key Advantage | Cost-effective for large scale | High resolution for difficult separations |
Note: The values in this table are representative and can vary depending on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot. A promising system is an isopropanol/water mixture.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot isopropanol required to just dissolve it.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot isopropanol to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold isopropanol, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
This protocol describes a method for purifying this compound using flash chromatography.
-
Prepare the Slurry: In a beaker, mix silica gel with the initial mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine) to form a slurry.
-
Pack the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture.
-
Load the Column: Carefully add the dissolved sample to the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 2% to 10% methanol in dichloromethane, with constant 0.5% triethylamine) to elute the product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol outlines a general method for determining the enantiomeric purity of this compound.
-
Column: Use a chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and a polar alcohol like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). A small amount of a basic additive like diethylamine may be required to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.
-
Calculation of e.e.: Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting flowchart for purification challenges.
References
Technical Support Center: Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and effective route begins with (S)-4-nitrophenylalanine. The process typically involves two main steps:
-
Reduction of the carboxylic acid functionality of a (S)-4-nitrophenylalanine derivative (often an ester) to an alcohol, yielding (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.[1]
-
Subsequent reduction of the nitro group to an amine to form the final product, this compound.[1]
Q2: My overall yield is consistently low. Which step is the most likely cause?
A2: Low yields can arise from several steps, but historically, cyclization reactions, if used, have been a significant bottleneck. For instance, a process involving the cyclization of (S)-4-nitrophenylalaninol using phosgene reported a yield of only 41% for that specific step, contributing to a low overall yield of 17%.[1] The final nitro reduction step is also critical and requires careful optimization of catalyst and reaction conditions to maximize yield.
Q3: Are there safer, high-yield alternatives to hazardous reagents like phosgene?
A3: Yes, modern synthetic routes have been developed to avoid dangerous reagents. For related syntheses that might involve cyclization, using dialkyl carbonates can be a safer and higher-yielding alternative to phosgene, potentially increasing the overall yield by 30-35%.[1] For the direct synthesis of the target compound, focusing on an efficient reduction of 4-nitro-(S)-phenylalaninol is a common strategy that bypasses the need for such cyclizing agents.[1]
Q4: How can I purify the final product effectively?
A4: Purification of this compound typically involves standard laboratory techniques. After the reaction workup, which may include filtering off catalysts or salts, the solvent is often removed under vacuum.[1] The resulting residue can be purified by recrystallization or washing with a suitable solvent, such as isopropanol, to yield the final product.[1] For structurally similar compounds, column chromatography has also been used to achieve high purity.[2]
Troubleshooting Guide: Nitro Group Reduction
The final reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol is a critical step that significantly impacts yield and purity. Use this guide to troubleshoot common issues.
Problem: Low or No Conversion to the Final Amine
Data Summary: Comparison of Nitro Reduction Methods
The choice of reducing agent is critical for achieving a high yield. The following table compares common methods for the reduction of the aromatic nitro group in the synthesis precursor.
| Method | Catalyst / Reagents | Solvent | Typical Yield | Key Advantages | Potential Issues |
| Catalytic Hydrogenation | 5% Palladium on Carbon (Pd/C) or Raney Nickel | Methanol / Ethanol | Good to Excellent | High efficiency, clean reaction. | Catalyst cost, potential for catalyst poisoning, requires H₂ gas. |
| Metal/Acid Reduction | Iron filings / conc. Hydrochloric Acid | 95% Ethanol / Water | ~74-82% (for similar structures)[2] | Inexpensive, scalable, robust.[1] | Requires filtration of iron salts, acidic workup. |
| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) / Hydrochloric Acid | Not specified | Variable | Effective for many nitro compounds. | Stoichiometric amounts of tin salts produced as waste. |
Detailed Experimental Protocols
Overall Synthesis Workflow
// This is a hidden edge to guide layout Intermediate2 -> Intermediate2_ref [style=invis]; } dot Caption: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of Precursor (S)-2-amino-3-(4-nitrophenyl)propan-1-ol
This protocol is based on a common method for reducing the ester derivative of (S)-4-nitrophenylalanine.[1]
-
Esterification: (S)-4-nitrophenylalanine is first converted to its methyl ester, (S)-methyl-4-nitrophenylalanate. This is a conventional method and can be achieved using standard procedures (e.g., thionyl chloride in methanol).
-
Reduction to Alcohol:
-
Dissolve (S)-methyl-4-nitrophenylalanate in a suitable solvent like tetrahydrofuran (THF) or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
Monitor the reaction to completion using an appropriate technique (e.g., TLC).
-
Upon completion, carefully quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
-
Protocol 2: Reduction of Nitro Group using Iron/HCl
This protocol is adapted from a described method for the synthesis of the target compound.[1]
-
Reaction Setup:
-
To a reaction vessel, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, and demineralized water at room temperature.[1]
-
-
Acid Addition:
-
Slowly add concentrated hydrochloric acid to the stirring mixture.[1]
-
-
Reaction:
-
Heat the reaction mass to reflux and maintain for two to three hours.[1] Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Filter the mixture through a filter aid (e.g., Celite) to remove the iron and iron salts. Wash the filter cake thoroughly with 95% ethanol.[1]
-
Combine the filtrates and distill off the ethanol completely under vacuum.[1]
-
The residue is the crude this compound, which can be further purified.
-
Protocol 3: Catalytic Hydrogenation of Nitro Group
This protocol outlines a general procedure using a palladium catalyst.
-
Reaction Setup:
-
Dissolve (S)-2-amino-3-(4-nitrophenyl)propan-1-ol in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution. The amount of catalyst can range from 5% to 20% by weight of the starting material.[1]
-
-
Hydrogenation:
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. Further purification can be performed as needed.
-
References
Technical Support Center: Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
Welcome to the technical support center for the synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway starts from L-4-nitrophenylalanine. The strategy involves two main transformations: the reduction of the aromatic nitro group to an amine and the reduction of the carboxylic acid to a primary alcohol. To prevent unwanted side reactions, the amine and carboxylic acid functionalities are often protected. The order of the reduction steps is crucial for a successful synthesis. A typical sequence is: 1) Protection of the α-amino group, 2) Reduction of the carboxylic acid, 3) Reduction of the nitro group, and 4) Deprotection of the α-amino group.
Q2: What are the most common side reactions during the reduction of the aromatic nitro group?
A2: The reduction of aromatic nitro groups can lead to several side products depending on the reducing agent and reaction conditions. Key side reactions include the formation of intermediate reduction products such as nitroso, azoxy, and azo compounds, particularly when using metal hydrides.[1][2][3] Another potential side reaction, especially in acidic media, is the formation of aminophenols through the rearrangement of the phenylhydroxylamine intermediate.[1]
Q3: How can I avoid the formation of hydroxylamine or azo/azoxy impurities?
A3: To minimize the formation of these intermediates, catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney nickel is often the preferred method as it generally leads to the complete reduction to the amine.[3] If using metal and acid, ensuring the reaction goes to completion by controlling temperature and reaction time is critical. Using an excess of the reducing agent can also help drive the reaction to the desired amine.
Q4: What are the potential side reactions when reducing the carboxylic acid/ester group?
A4: The primary concern during the reduction of the carboxylic acid or its ester is racemization at the chiral center, especially under harsh basic or acidic conditions or at elevated temperatures. The choice of a mild reducing agent is important. Incomplete reduction can also result in the formation of the corresponding aldehyde as an impurity.
Q5: How can I prevent racemization during the synthesis?
A5: Racemization at the α-carbon can be minimized by protecting the α-amino group. The use of protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is common.[4] Additionally, employing mild reaction conditions, such as low temperatures during the reduction of the carboxyl group, is crucial for preserving the stereochemical integrity of the molecule.
Q6: What are the recommended protecting groups for the amino and carboxyl functions?
A6: For the α-amino group, Boc and Cbz are widely used as they are stable under many reaction conditions and can be selectively removed.[4][5] The carboxylic acid is typically converted to a methyl or ethyl ester to facilitate reduction. This esterification also serves to protect the carboxyl group during the nitro reduction step if that is performed first.
Q7: In what order should the reduction steps be performed?
A7: While both sequences are possible, it is often advantageous to first reduce the carboxylic acid and then the nitro group. This is because the strong reducing agents typically used for the carboxyl group (like LiAlH4) can also reduce the nitro group, potentially leading to a mixture of products.[3] Performing the carboxyl reduction first on the nitro-substituted precursor, followed by the selective reduction of the nitro group, can provide a cleaner reaction profile.
Troubleshooting Guides
Problem 1: Low Yield of Final Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reduction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material. If the reaction stalls, consider adding more reducing agent or increasing the reaction time/temperature cautiously. |
| Side Product Formation | Analyze the crude product to identify major byproducts. Based on the impurities, adjust the reaction conditions. For example, if azo/azoxy compounds are detected, switch to a more efficient reduction system like catalytic hydrogenation.[1][2] |
| Degradation of Product | The final product, an aminophenyl derivative, can be sensitive to oxidation. Work-up and purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Purification Losses | The product is polar and may be highly soluble in aqueous solutions. During work-up, ensure thorough extraction with an appropriate organic solvent. For column chromatography, select a suitable stationary and mobile phase to achieve good separation without significant product loss on the column. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Potential Source | Identification & Characterization | Prevention |
| (S)-2-amino-3-(4-nitrophenyl)propan-1-ol | Incomplete reduction of the nitro group. | Can be detected by LC-MS (different molecular weight) and ¹H NMR (presence of aromatic protons deshielded by the nitro group). | Ensure sufficient reducing agent and reaction time. Use a more robust reduction method like H₂/Pd/C.[3] |
| (S)-2-amino-3-(4-hydroxylaminophenyl)propan-1-ol | Incomplete reduction of the nitro group. | Detected by LC-MS. This intermediate is often unstable. | Drive the reduction to completion. Catalytic hydrogenation is effective.[2] |
| Racemic or diastereomeric impurities | Loss of stereochemical integrity during the reaction. | Chiral High-Performance Liquid Chromatography (HPLC) is the best method for detection. | Protect the α-amino group and use mild reaction conditions, especially during steps involving strong bases or high temperatures.[4] |
| Halogenated byproducts (e.g., chloro-substituted) | Use of hydrochloric acid with certain metal reducing agents like tin or zinc.[1] | Detected by Mass Spectrometry (isotopic pattern of chlorine). | Use alternative acids like sulfuric or acetic acid, or switch to catalytic hydrogenation.[1] |
Experimental Protocols
Recommended Synthetic Protocol: Four-Step Synthesis from L-4-nitrophenylalanine
This protocol emphasizes the use of protecting groups and a specific order of reduction to minimize side reactions.
Step 1: Boc-Protection of L-4-nitrophenylalanine
-
Suspend L-4-nitrophenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours at room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-L-4-nitrophenylalanine.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve Boc-L-4-nitrophenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add borane-tetrahydrofuran complex (BH₃·THF) (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield (S)-tert-butyl (1-hydroxy-3-(4-nitrophenyl)propan-2-yl)carbamate.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in methanol.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl (3-(4-aminophenyl)-1-hydroxypropan-2-yl)carbamate.
Step 4: Deprotection of the Amino Group
-
Dissolve the Boc-protected amine from Step 3 in a solution of 4M HCl in dioxane or a mixture of dichloromethane and trifluoroacetic acid.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or by conversion to the free base by treatment with a mild base, followed by extraction and purification.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Side reactions during aromatic nitro group reduction.
References
- 1. web.mst.edu [web.mst.edu]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Chiral Separation of Aminophenylpropanol Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the chiral separation of aminophenylpropanol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial screening strategies for separating aminophenylpropanol isomers?
A successful initial screening strategy involves evaluating a range of chiral stationary phases (CSPs) under different chromatographic modes. Polysaccharide-based CSPs are the most popular and versatile for chiral separations, offering broad recognition capabilities.[1][2] A prudent approach is to screen analytes across multiple phases and modes to find the optimal resolution.[1]
-
Recommended CSPs : Start with polysaccharide-based columns, such as those with amylose or cellulose backbones derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)).[3] Pirkle-type, cyclodextrin-based, and macrocyclic glycopeptide-based phases can also be effective.[1][4][5]
-
Chromatographic Modes : Screen under normal phase, reversed-phase, and polar organic modes. Supercritical Fluid Chromatography (SFC) is also a powerful alternative to HPLC for separating primary amines.[6][7]
Q2: How do I choose the right mobile phase and additives for my separation?
The choice of mobile phase and additives is critical for achieving selectivity and good peak shape.[1]
-
Normal Phase (NP) HPLC : Typically uses a hydrocarbon (like hexane) with an alcohol modifier (ethanol or isopropanol).[3][4] For basic analytes like aminophenylpropanol, adding a basic modifier (e.g., diethylamine, triethylamine) is often necessary to improve peak shape and prevent tailing.
-
Reversed-Phase (RP) HPLC : Employs aqueous buffers (e.g., phosphate) with organic modifiers like acetonitrile or methanol.[2][4]
-
Polar Organic (PO) Mode : Uses polar organic solvents like acetonitrile and/or methanol. For primary amines, a combination of an acidic additive (like trifluoroacetic acid, TFA) and a basic additive (like triethylamine, TEA) can significantly improve chiral recognition and peak shape.[6]
-
Supercritical Fluid Chromatography (SFC) : Uses supercritical CO2 with a polar co-solvent, typically methanol.[8] For primary amines on certain CSPs (like crown ether-based), an acidic additive is required, while for others, a basic additive may be needed.[7] Using a combination of TFA and TEA in methanol has shown excellent selectivity and peak shapes in SFC.[6]
Q3: Can I change the elution order of the enantiomers?
Yes, the elution order can often be reversed. This can be achieved by:
-
Switching to a CSP with the opposite chirality : For example, using a D-phenylglycine column instead of an L-phenylglycine column.[4]
-
Altering mobile phase composition : Adjusting the type or concentration of the alcohol modifier or additives can sometimes invert the elution order.[1]
-
Changing the column temperature : Temperature can significantly impact selectivity, and in some cases, increasing or decreasing it can cause a reversal in elution order.[1]
Troubleshooting Guide
Problem 1: Poor or No Resolution Between Enantiomers
-
Possible Cause: The chosen Chiral Stationary Phase (CSP) does not provide sufficient selectivity for the aminophenylpropanol isomers.
-
Solution:
-
Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives, Pirkle-type, cyclodextrin).[1][9] Amylose and cellulose phenylcarbamate derived CSPs are a good starting point.[3]
-
Optimize the Mobile Phase: Selectivity is highly dependent on the mobile phase.[1]
-
In normal phase, vary the alcohol modifier (e.g., switch from isopropanol to ethanol) and its concentration.
-
In reversed-phase or polar organic mode, change the organic modifier or the type and concentration of acidic/basic additives.[1]
-
-
Adjust Temperature: Lowering the temperature often increases selectivity and may improve resolution, although it can also broaden peaks. Conversely, raising the temperature can improve efficiency.[1]
-
Problem 2: Significant Peak Tailing
-
Possible Cause: Secondary interactions between the basic amine group of the analyte and residual silanols on the silica support of the CSP.
-
Solution:
-
Add a Basic Modifier: Introduce a small amount of a basic additive to the mobile phase. Common choices include diethylamine (DEA) or triethylamine (TEA) for normal phase and polar organic modes.[6]
-
Use an Acid/Base Pair: For polar organic or SFC modes, a combination of an acid (like TFA) and a base (like TEA) can effectively mask silanol activity and improve peak shape.[6] A likely explanation is that chiral recognition improves when the analyte is ionized, while the competitive organic amine improves mass transfer kinetics, leading to sharper peaks.[6]
-
Problem 3: Sudden Increase in Column Backpressure
-
Possible Cause: Blockage of the column inlet frit.
-
Solution:
-
Check Sample Preparation: Ensure your sample is fully dissolved in a solvent weaker than or compatible with the mobile phase. Precipitation can occur if the sample solvent is too strong, blocking the frit.[10]
-
Filter Sample and Mobile Phase: Use a 0.45 µm or 0.22 µm filter for all samples and mobile phases to remove particulate matter.
-
Use a Guard Column: A guard column is highly recommended to protect the analytical column from contaminants and particulates.[10]
-
Reverse Flush the Column: As a last resort, you can try reversing the flow direction through the column (disconnect from the detector first) at a low flow rate to dislodge particulates from the inlet frit. This is generally safer with immobilized CSPs than with traditional coated CSPs.[10]
-
Problem 4: Loss of Resolution on a Previously Good Column
-
Possible Cause: Column contamination or "memory effects" from previous analyses.
-
Solution:
-
Column Flushing: Flush the column with a strong, compatible solvent. For immobilized columns (e.g., CHIRALPAK IA, IB), strong solvents like THF or DMF can be used. For coated columns, a less aggressive solvent like 100% isopropanol is a safer choice.[10]
-
Address Additive Memory Effects: Acidic or basic modifiers can be retained on the CSP and impact subsequent separations.[11] It's crucial to dedicate columns to specific methods or ensure rigorous flushing protocols are in place when switching between methods with different additives. The persistence of memory effects can sometimes last for thousands of column volumes.[11]
-
Conditioning: Before use, condition the column with the mobile phase for an extended period (a few hours) to ensure the stationary phase is fully equilibrated.[10]
-
Data Presentation: CSP & Mobile Phase Selection
Table 1: Common HPLC & SFC Approaches for Amine Chiral Separations
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Additives | Key Considerations |
|---|---|---|---|---|
| HPLC (Normal Phase) | Polysaccharide (Coated & Immobilized), Pirkle-Type[3][4] | Hexane/Ethanol or Hexane/Isopropanol | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Excellent for many amines; requires non-polar solvents. |
| HPLC (Reversed-Phase) | Polysaccharide (Immobilized), Cyclodextrin, Glycopeptide[2][4][12] | Acetonitrile/Water or Methanol/Water with Buffer | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | Useful for polar compounds; buffer pH can influence retention and selectivity. |
| HPLC (Polar Organic) | Polysaccharide (Immobilized)[6] | Acetonitrile/Methanol | 0.1-0.3% TFA and 0.1-0.2% TEA | Good for compounds with intermediate polarity; acid/base combo is key for peak shape.[6] |
| SFC | Polysaccharide (Immobilized), Crown Ether[6][7][13] | CO₂ / Methanol or Ethanol | 0.1-0.3% TFA and 0.1-0.2% TEA; or Ammonium Hydroxide | Fast separations, reduced solvent consumption; additive choice is critical and CSP-dependent.[6][7] |
Experimental Protocols
Protocol 1: HPLC Chiral Method Development for Aminophenylpropanol
-
Sample Preparation: Dissolve the aminophenylpropanol racemate in the initial mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Initial CSP Screening:
-
Select 2-4 columns with diverse chiral selectors (e.g., an amylose-based CSP like Chiralpak IA/AD and a cellulose-based CSP like Chiralpak IC/OD).[3]
-
Screen under isocratic conditions in at least two modes:
-
Normal Phase: Mobile phase of 90:10 Hexane:Isopropanol + 0.1% DEA. Flow rate: 1.0 mL/min.
-
Polar Organic Mode: Mobile phase of 90:10 Acetonitrile:Methanol + 0.2% TFA + 0.1% TEA. Flow rate: 1.0 mL/min.
-
-
Set column temperature to 25 °C. Use UV detection at an appropriate wavelength for aminophenylpropanol.
-
-
Method Optimization:
-
Select the CSP/mobile phase combination that shows the best initial separation (or any hint of selectivity).
-
Optimize Modifier Ratio: Vary the ratio of the alcohol modifier (in NP) or the solvent ratio (in PO). For example, test 95:5, 90:10, and 80:20 Hexane:Isopropanol.
-
Optimize Additives: Adjust the concentration of the acidic and/or basic additives. Small changes can significantly impact selectivity.[1]
-
Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to see the effect on resolution.[1]
-
Optimize Flow Rate: Adjust the flow rate to balance analysis time and efficiency.
-
Protocol 2: Capillary Electrophoresis (CE) Method Development
Capillary electrophoresis is an excellent technique for polar and charged compounds and is particularly applicable to chiral separations.[14]
-
Capillary Preparation: Use a fused-silica capillary (e.g., 50 µm I.D., ~50 cm total length). Condition the new capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the background electrolyte (BGE).
-
Background Electrolyte (BGE) Preparation:
-
Prepare a buffer at a pH where the aminophenylpropanol is charged (e.g., a 50 mM phosphate buffer at pH 2.5).
-
-
Chiral Selector Screening:
-
The chiral selector is added directly to the BGE.[14] Highly charged cyclodextrins (e.g., sulfated-β-cyclodextrin) are a common first choice for separating basic compounds.
-
Start with a concentration of 10-20 mg/mL of the chiral selector in the BGE.
-
-
Electrophoretic Conditions:
-
Injection: Inject the sample (~0.5 mg/mL in water or BGE) hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Voltage: Apply a separation voltage of 15-25 kV.
-
Temperature: Maintain the capillary temperature at 25 °C.
-
-
Optimization:
-
Selector Concentration: Vary the concentration of the chiral selector to find the optimal balance between resolution and analysis time.[15]
-
BGE pH and Concentration: Adjust the buffer pH and concentration to optimize analyte charge and electrophoretic mobility.[15]
-
Voltage: Modify the applied voltage to improve efficiency or reduce analysis time.[15]
-
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Chiral Separations.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yakhak.org [yakhak.org]
- 4. hplc.eu [hplc.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Enantioseparation of 1-phenyl-1-propanol on Chiralcel OD by supercritical fluid chromatography. I. Linear isotherm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Optimized conditions of 1-phenylpropanol separation on the new chiral stationary phase of peptide bonding β-cyclodextrin - Beijing Institute of Technology [pure.bit.edu.cn]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of (S)-2-amino-3-(4-aminophenyl)propan-1-ol in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic amino alcohol. Due to the presence of both polar (amino and hydroxyl) and nonpolar (aminophenylpropyl group) moieties, its solubility is variable. Generally, it exhibits better solubility in polar organic solvents, particularly alcohols, and may have limited solubility in nonpolar solvents and water at neutral pH.
Q2: In which solvents is this compound known to be soluble?
A2: Based on literature, this compound is soluble in alcohols such as methanol, ethanol, and isopropanol.[1] These solvents are often used during its synthesis and subsequent reactions.
Q3: How does pH affect the aqueous solubility of this compound?
A3: The amino groups in the molecule mean its aqueous solubility is highly pH-dependent. In acidic solutions, the amino groups are protonated to form ammonium salts, which significantly increases water solubility. Conversely, in basic solutions, the compound is in its free base form, which is less soluble in water.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using a co-solvent system is a highly effective strategy. Mixtures of a good solvent (e.g., an alcohol like ethanol) and a poor solvent (e.g., water or a nonpolar organic solvent) can often provide a suitable medium for reactions. The optimal ratio of the co-solvents will need to be determined experimentally.
Q5: Are there any physical methods to enhance the dissolution of this compound?
A5: Yes, for the dihydrochloride salt of a similar compound, heating and sonication have been suggested to increase solubility. These methods can be cautiously applied to the free base as well, but care must be taken to avoid thermal degradation, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
Troubleshooting Steps:
-
Solvent Selection:
-
If using a nonpolar solvent, switch to a more polar organic solvent such as methanol, ethanol, or isopropanol, where solubility is known to be better.[1]
-
Consider using aprotic polar solvents like DMF or DMSO, which are often effective for dissolving amino compounds.
-
-
Co-solvent System:
-
Introduce a co-solvent in which the compound is known to be soluble. For example, if the reaction is in a less polar solvent, add a minimal amount of an alcohol to aid dissolution.
-
-
Temperature Adjustment:
-
Gently heat the mixture while stirring. Monitor the temperature to ensure it does not exceed the decomposition point of the reactant or the boiling point of the solvent.
-
-
Sonication:
-
Place the reaction vessel in an ultrasonic bath to aid in the dissolution of suspended particles.
-
-
pH Modification (for aqueous or protic solvents):
-
If the reaction conditions permit, add a small amount of a suitable acid (e.g., HCl) to protonate the amino groups and increase solubility in protic solvents. This is only recommended if the reaction is compatible with acidic conditions.
-
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
Troubleshooting Steps:
-
Improve Solubilization:
-
Implement the strategies from "Issue 1" to ensure the reactant is fully dissolved. A homogeneous reaction mixture is often crucial for efficient reaction kinetics.
-
-
Increase Reaction Temperature:
-
If the reactants are thermally stable, increasing the reaction temperature can enhance both solubility and reaction rate.
-
-
Use a Phase-Transfer Catalyst:
-
If the reaction involves two immiscible phases, a phase-transfer catalyst can facilitate the transport of the reactant from one phase to the other, thereby increasing the reaction rate.
-
-
Consider a Different Synthetic Route:
-
If solubility issues persist and significantly impact the reaction outcome, it may be necessary to explore alternative synthetic pathways that utilize a more soluble derivative or different reaction conditions.
-
Quantitative Data Summary
| Solvent | Qualitative Solubility | Conditions/Notes |
| Methanol | Soluble | Used as a reaction solvent.[1] |
| Ethanol (95%) | Soluble | Used as a solvent for the reduction of the nitro precursor.[1] |
| Isopropanol | Soluble | Used for washing and isolation of the product.[1] |
| Water | Sparingly Soluble (as free base) | Solubility is expected to be low at neutral pH. |
| Acidic Water | Highly Soluble | Protonation of amino groups enhances solubility. |
| Tetrahydrofuran | Sparingly Soluble | A related amino acid derivative was suspended in THF.[2] |
Experimental Protocols
Key Experiment: Cyclization to form (S)-4-(4-aminobenzyl)oxazolidin-2-one
This protocol is adapted from general procedures for the cyclization of amino alcohols using N,N'-Carbonyldiimidazole (CDI).[3][4][5]
Materials:
-
This compound
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolution of Reactant:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Add anhydrous solvent (e.g., THF) to dissolve the starting material. If solubility is poor at room temperature, gentle warming or sonication may be applied. If the starting material remains insoluble, consider using a more polar aprotic solvent like DMF.
-
-
Addition of CDI:
-
To the stirred solution (or suspension), add N,N'-Carbonyldiimidazole (1.1 equivalents) portion-wise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel to afford the desired (S)-4-(4-aminobenzyl)oxazolidin-2-one.
-
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility issues.
Caption: Logical relationships of solubility enhancement techniques.
References
- 1. allindianpatents.com [allindianpatents.com]
- 2. US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]
- 3. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 4. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key intermediate in the preparation of various pharmaceutical compounds.[1][2] This guide focuses on the critical reduction step of the nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing the nitro group in (S)-2-amino-3-(4-nitrophenyl)propan-1-ol on a large scale?
A1: The two most prevalent industrial methods for the reduction of aromatic nitro compounds are the Béchamp reduction using iron (Fe) powder in the presence of an acid like hydrochloric acid (HCl), and catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[3][4] The Béchamp reduction is a classic and robust method, while catalytic hydrogenation is often preferred for its cleaner reaction profile and avoidance of large amounts of iron sludge waste.[3][5]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Both common reduction methods have significant safety considerations. The Béchamp reduction is highly exothermic and requires careful temperature control to prevent runaway reactions.[6] Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, which necessitates specialized equipment and adherence to strict safety protocols.[7] Additionally, the handling of pyrophoric catalysts like Raney Nickel requires specific precautions.
Q3: How can I monitor the progress of the reduction reaction?
A3: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple TLC analysis can show the disappearance of the starting nitro compound and the appearance of the amine product. For more quantitative analysis, HPLC is the preferred method.
Q4: What are the expected yields and purity for this synthesis?
A4: A patented process for the Béchamp reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol reports achieving an HPLC purity of 99%.[1] Yields for such reactions are typically high, often exceeding 90%, but can be influenced by the chosen method, reaction conditions, and purification process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Béchamp Reduction) | Insufficient amount of iron or acid. | Ensure the correct stoichiometric ratios of iron and acid are used. A slight excess of iron is often beneficial.[6] |
| Low reaction temperature. | Maintain the reaction at reflux to ensure a sufficient reaction rate.[1] | |
| Poor quality of iron powder. | Use finely divided and activated iron powder for better reactivity. | |
| Incomplete Reaction (Catalytic Hydrogenation) | Catalyst poisoning. | Ensure the starting material and solvent are free from impurities like sulfur or thiols that can poison the catalyst.[8] |
| Insufficient hydrogen pressure or poor gas-liquid mixing. | Increase hydrogen pressure and ensure efficient stirring to maximize gas-liquid mass transfer.[7] | |
| Inactive catalyst. | Use fresh, active catalyst. The catalyst may need to be handled under an inert atmosphere. | |
| Formation of Side Products | Over-reduction during catalytic hydrogenation (e.g., reduction of the aromatic ring). | Use a milder catalyst (e.g., Pd/C instead of Pt/C) and optimize reaction conditions (temperature, pressure, and time). |
| Formation of azo or azoxy compounds. | This can occur with metal hydrides and in some cases of incomplete reduction. Ensure complete reduction to the amine.[4] | |
| Formation of iron oxide sludge that is difficult to filter (Béchamp Reduction). | Proper control of reaction pH and temperature can influence the nature of the iron oxide formed. The Laux process utilizes additives to produce more easily filterable iron oxides.[3] | |
| Difficulty in Product Isolation and Purification | Product is soluble in the aqueous phase. | After basification, extract the product with a suitable organic solvent like ethyl acetate. Multiple extractions may be necessary. |
| Presence of residual iron salts. | Thoroughly wash the organic extracts with water to remove any inorganic impurities. Filtration through a pad of celite can also help remove fine iron particles.[9] | |
| Product oiling out instead of crystallizing. | Try different solvent systems for crystallization. Converting the free base to its hydrochloride salt can often facilitate crystallization and purification. |
Experimental Protocols
Protocol 1: Béchamp Reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol
This protocol is adapted from a patented procedure.[1]
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
95% Ethanol
-
Iron filings
-
Deionized (DM) water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a suitable reactor, charge (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, and DM water at room temperature.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mass to reflux and maintain for two to three hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mass to room temperature.
-
Filter off the iron through a filter aid and wash the filter cake thoroughly with 95% ethanol.
-
Distill off the ethanol from the filtrate completely under vacuum to obtain the crude this compound.
Protocol 2: Catalytic Hydrogenation of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (General Procedure)
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
Methanol or Ethanol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
In a hydrogenation reactor, dissolve (S)-2-amino-3-(4-nitrophenyl)propan-1-ol in methanol or ethanol.
-
Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (TLC or HPLC).
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Parameter | Béchamp Reduction (Fe/HCl) | Catalytic Hydrogenation (H₂/Pd/C) |
| Reagents | Iron, Hydrochloric Acid | Hydrogen Gas, Palladium on Carbon |
| Solvent | Ethanol/Water | Methanol, Ethanol, Ethyl Acetate |
| Temperature | Reflux | Room Temperature to Mild Heating |
| Pressure | Atmospheric | Elevated (e.g., 50-100 psi) |
| Typical Yield | High (>90%) | High (>95%) |
| Purity | Good to Excellent | Excellent |
| Key Advantages | Inexpensive reagents, robust | High purity, cleaner reaction, easier workup |
| Key Disadvantages | Large amount of iron sludge waste, highly exothermic | Flammable hydrogen gas, expensive catalyst, potential for catalyst poisoning |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. allindianpatents.com [allindianpatents.com]
- 2. labmix24.com [labmix24.com]
- 3. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 7. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Stability issues of (S)-2-amino-3-(4-aminophenyl)propan-1-ol during storage
This technical support center provides guidance on the stability issues of (S)-2-amino-3-(4-aminophenyl)propan-1-ol that may be encountered during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems observed during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., turning yellowish or brown) | Oxidation of the aminophenyl group. Exposure to light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark. Avoid prolonged exposure to air. |
| Appearance of new peaks in HPLC analysis of a stored sample | Chemical degradation of the compound. | Confirm the identity of the new peaks by mass spectrometry. Review storage conditions to ensure they align with recommendations (cool, dry, inert atmosphere). Perform a forced degradation study to identify potential degradation products. |
| Decreased potency or purity of the compound over time | Degradation due to improper storage (temperature, humidity, light, or oxygen exposure). | Re-evaluate storage conditions. Store at lower temperatures (e.g., 2-8°C or -20°C) for long-term storage. Ensure the container is tightly sealed and consider using a desiccator. |
| Inconsistent analytical results between different batches or time points | Non-uniform degradation of the sample. Inadequate analytical method. | Ensure proper homogenization of the sample before analysis. Develop and validate a stability-indicating analytical method to accurately quantify the parent compound and its degradation products. |
| Formation of insoluble particulates in solution | Polymerization or formation of insoluble degradation products. | Filter the solution before use. Investigate the composition of the particulates. This may indicate significant degradation, and the material should be discarded. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C, protected from light and moisture. For extended periods, storage at -20°C is advisable. The container should be tightly sealed, and the headspace filled with an inert gas like argon or nitrogen to minimize oxidation.
2. What are the likely degradation pathways for this compound?
Based on the chemical structure, the primary degradation pathways are likely to be:
-
Oxidation: The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities, potentially involving quinone-imine intermediates. The primary alcohol can also be oxidized to an aldehyde or a carboxylic acid.
-
Photodegradation: Exposure to UV or visible light can accelerate degradation, often leading to complex mixtures of colored products. Aromatic amines are known to be sensitive to light.[1]
-
Hydrolysis: While the compound itself is not directly susceptible to hydrolysis, impurities or excipients in a formulation could promote hydrolytic degradation under certain pH and temperature conditions.
3. How can I detect degradation of this compound?
Degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Visual inspection for color change is a simple, though less sensitive, indicator. The appearance of new peaks or a decrease in the area of the main peak in the chromatogram suggests degradation.
4. What is a "forced degradation" study and why is it important?
A forced degradation or stress study is an experiment where the compound is exposed to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[2][3] This helps to identify potential degradation products and establish the degradation pathways. The information is crucial for developing a stability-indicating analytical method that can separate and quantify the active pharmaceutical ingredient from all its potential degradation products.[4]
5. Are there any known incompatibilities for this compound?
This compound should be considered incompatible with strong oxidizing agents and strong acids. Aromatic amines can react with these substances, leading to degradation or the formation of hazardous byproducts.
Data Presentation
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is illustrative and should be confirmed by experimental studies.
| Condition | Duration | Assay (% Initial) | Total Impurities (%) | Appearance |
| 25°C / 60% RH (exposed to air and light) | 1 month | 92.5 | 7.5 | Noticeable yellowing |
| 3 months | 85.2 | 14.8 | Brownish solid | |
| 25°C / 60% RH (in amber vial, inert atmosphere) | 1 month | 99.8 | 0.2 | No change |
| 3 months | 99.5 | 0.5 | No change | |
| 40°C / 75% RH (in amber vial, inert atmosphere) | 1 month | 98.1 | 1.9 | Slight yellowing |
| 3 months | 95.3 | 4.7 | Yellow solid | |
| 2-8°C (in amber vial, inert atmosphere) | 12 months | >99.9 | <0.1 | No change |
| -20°C (in amber vial, inert atmosphere) | 24 months | >99.9 | <0.1 | No change |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples should be analyzed by a stability-indicating HPLC method at appropriate time points.
Protocol 2: Stability-Indicating HPLC Method
This hypothetical method is designed to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic route involves the reduction of the nitro group of (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol.[1] This reduction is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel, or by using metal/acid systems such as iron filings in the presence of hydrochloric acid (Fe/HCl).[2]
Q2: What are the common impurities I should be aware of during this synthesis?
Common impurities can be categorized into three main groups:
-
Process-Related Impurities: These arise from the chemical transformations during the synthesis.
-
Stereoisomeric Impurities: These are isomers of the target molecule with different spatial arrangements.
-
Degradation Products: These can form if the final product is not stored or handled under appropriate conditions.
A summary of potential impurities is provided in the table below.
Q3: How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying process-related impurities. Chiral HPLC is specifically required to separate and quantify stereoisomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the identification and structural elucidation of unknown impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Incomplete Reaction - Presence of Starting Material
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the starting material, (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol.
Possible Causes:
-
Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., Fe) to the starting material may be too low.
-
Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C) may have lost its activity due to improper storage or handling.
-
Suboptimal Reaction Conditions: Reaction time, temperature, or pressure (for hydrogenation) may not be sufficient for complete conversion.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure the correct molar equivalent of the reducing agent is used. For Fe/HCl reduction, a significant excess of iron is typically required.
-
Check Catalyst Activity: Use a fresh batch of catalyst or test the activity of the current batch on a small scale.
-
Optimize Reaction Parameters:
-
For Fe/HCl reduction, ensure the reaction is refluxed for an adequate duration (e.g., 2-3 hours).[2]
-
For catalytic hydrogenation, ensure sufficient hydrogen pressure and reaction time.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC analysis to monitor the disappearance of the starting material.
Issue 2: Presence of Unknown Impurities in HPLC
Symptom: HPLC analysis reveals unexpected peaks in the chromatogram of the purified product.
Possible Causes:
-
Formation of Reduction Byproducts: Incomplete reduction of the nitro group can lead to the formation of intermediates such as N-(4-(1-hydroxy-3-aminopropan-2-yl)phenyl)hydroxylamine or azo-dimers.
-
Side Reactions: The amino or hydroxyl groups of the starting material or product could undergo side reactions under the reaction conditions.
Troubleshooting Steps:
-
Characterize the Impurities: Isolate the impurities using preparative HPLC and characterize their structure using techniques like LC-MS/MS and NMR.
-
Optimize Reduction Conditions:
-
Milder reducing agents or more controlled reaction conditions might minimize the formation of byproducts.
-
Ensure the pH of the reaction mixture is controlled, as pH can influence the formation of side products.
-
-
Purification Strategy: Develop a robust purification method, such as column chromatography or recrystallization, to effectively remove these impurities. A patent for a similar process reports achieving 99% purity by HPLC after purification.[2]
Issue 3: Low Enantiomeric Purity
Symptom: Chiral HPLC analysis indicates the presence of the undesired (R)-enantiomer.
Possible Causes:
-
Racemization of the Starting Material: The starting material, (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol, may contain the (R)-enantiomer or may have undergone partial racemization.
-
Epimerization During Synthesis: The reaction conditions, particularly if harsh basic or acidic conditions are used, could potentially cause epimerization at the chiral center.
Troubleshooting Steps:
-
Verify Purity of Starting Material: Analyze the enantiomeric purity of the (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol using chiral HPLC before starting the synthesis.
-
Use Mild Reaction Conditions: Employ neutral or near-neutral pH conditions where possible to minimize the risk of epimerization.
-
Develop a Chiral HPLC Method: Implement a validated chiral HPLC method to accurately quantify the enantiomeric excess. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of amino alcohols.[3]
-
Chiral Purification: If the final product has insufficient enantiomeric purity, consider chiral resolution techniques, although it is more efficient to control stereochemistry during the synthesis.
Data Presentation
Table 1: Summary of Potential Impurities and Analytical Methods
| Impurity Category | Specific Impurity | Potential Cause | Recommended Analytical Method |
| Process-Related | (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol | Incomplete reduction | HPLC, TLC |
| N-(4-(1-hydroxy-3-aminopropan-2-yl)phenyl)hydroxylamine | Incomplete reduction intermediate | HPLC, LC-MS | |
| Azo-dimer of the product | Side reaction during reduction | HPLC, LC-MS | |
| Stereoisomeric | (R)-2-amino-3-(4-aminophenyl)propan-1-ol | Impure starting material, epimerization | Chiral HPLC |
| Degradation | Oxidation products | Exposure to air/oxidizing agents | HPLC, LC-MS |
| Photodegradation products | Exposure to light | HPLC, LC-MS |
Experimental Protocols
Synthesis of this compound (General Procedure based on Patent Literature) [2]
-
Reaction Setup: Charge a reaction vessel with (S)-2-Amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.
-
Reduction: Reflux the reaction mixture for 2-3 hours.
-
Work-up: After cooling to room temperature, filter off the iron particles through a filter aid and wash the filter cake thoroughly with 95% ethanol.
-
Isolation: Distill off the ethanol from the filtrate completely under vacuum to obtain the crude product.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to achieve high purity (e.g., >99% by HPLC).
Chiral HPLC for Enantiomeric Purity (General Method Development Strategy) [3][4]
-
Column Selection: Screen various polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose (e.g., Chiralpak® series).
-
Mobile Phase Screening:
-
Normal Phase: Use a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture.
-
Additives: For basic compounds like the target molecule, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can improve peak shape and resolution.
-
-
Optimization: Adjust the ratio of the alcohol in the mobile phase to optimize the separation and retention times. Lower alcohol content generally increases retention and may improve resolution.
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., around 230-280 nm).
-
Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting workflow for impurity issues.
References
Validation & Comparative
A Comparative Guide to the Validation of (S)-2-amino-3-(4-aminophenyl)propan-1-ol Purity by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Capillary Electrophoresis (CE), for the validation of (S)-2-amino-3-(4-aminophenyl)propan-1-ol purity. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of a suitable analytical method.
Comparison of Analytical Techniques for Chiral Purity Analysis
The selection of an appropriate analytical technique is paramount for the accurate determination of enantiomeric purity. Both HPLC and Capillary Electrophoresis (CE) are powerful techniques for chiral separations, each with its own set of advantages and limitations.[1][2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[4][5] | Differential migration of enantiomers in an electric field, typically with a chiral selector in the background electrolyte.[3] |
| Resolution | Generally high, dependent on the choice of CSP and mobile phase. | Very high resolution and efficiency. |
| Speed | Analysis times can be longer, typically in the range of 10-30 minutes. | Faster analysis times, often under 15 minutes.[2] |
| Sample Volume | Requires larger sample volumes (microliters). | Requires very small sample volumes (nanoliters). |
| Solvent Consumption | Higher consumption of organic solvents. | Significantly lower solvent consumption, making it a "greener" technique.[3] |
| Method Development | Can be time-consuming and requires screening of various CSPs and mobile phases.[4] | Method development can be faster due to the ease of changing the chiral selector in the buffer. |
| Cost | Higher initial instrument cost and ongoing costs for columns and solvents. | Lower initial instrument cost and lower operating costs. |
| Robustness | Generally considered a very robust and reproducible technique. | Can be more sensitive to changes in buffer composition and temperature. |
Detailed Experimental Protocol: Chiral HPLC Method for this compound
This protocol describes a chiral HPLC method for the determination of the enantiomeric purity of this compound. The method is designed to separate the (S)-enantiomer from its potential (R)-enantiomer impurity and other related substances.
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is recommended for the separation of amino alcohols. A suitable example is a Chiralpak® IA or similar column (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: 2-Propanol (HPLC grade)
-
Mobile Phase C: Ethanol (HPLC grade)
-
Additive: Diethylamine (DEA)
-
-
Sample Diluent: A mixture of n-Hexane and Ethanol (e.g., 80:20 v/v).
-
Standard and Sample Preparation:
-
(S)-enantiomer Standard: Prepare a stock solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL.
-
(R)-enantiomer Standard (if available): Prepare a stock solution of the (R)-enantiomer at a similar concentration.
-
Racemic Standard: If the (R)-enantiomer is not available, a racemic mixture can be used to confirm the separation of the two enantiomers.
-
Sample Solution: Prepare the test sample at a concentration of approximately 1 mg/mL in the sample diluent.
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IA (or equivalent) |
| Mobile Phase | Isocratic elution with n-Hexane/2-Propanol/Ethanol/DEA (e.g., 80:10:10:0.1 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the (S)-enantiomer from the (R)-enantiomer and other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spike recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation: Summary of Hypothetical Validation Data
The following tables present hypothetical data for the validation of the described HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Resolution (Rs) between (S) and (R) enantiomers | ≥ 2.0 | 2.5 |
| Tailing Factor (T) for (S)-enantiomer | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) for (S)-enantiomer | ≥ 2000 | 3500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity of the (S)-enantiomer
| Concentration (µg/mL) | Peak Area |
| 50 | 125,000 |
| 75 | 187,500 |
| 100 | 250,000 |
| 125 | 312,500 |
| 150 | 375,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
| 80% | 99.5% | 1.1% |
| 100% | 100.2% | 0.9% |
| 120% | 100.5% | 0.8% |
Potential Impurities in this compound
Based on a common synthesis route, the following are potential impurities that should be considered during method development and validation:
-
(R)-2-amino-3-(4-aminophenyl)propan-1-ol: The enantiomeric impurity.
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol: The starting material or precursor from the synthesis.[7]
-
Other related substances: By-products from the synthesis or degradation products.
The HPLC method should demonstrate sufficient specificity to separate the main component from these potential impurities.
Experimental Workflow for Purity Validation
The following diagram illustrates the logical flow of the validation process for the purity of this compound.
Caption: Workflow for HPLC Purity Validation.
Conclusion
The purity of this compound is a critical quality attribute that requires a robust and validated analytical method for its determination. Chiral HPLC on a polysaccharide-based stationary phase offers a reliable and reproducible approach for this purpose. While Capillary Electrophoresis presents a viable alternative with advantages in speed and solvent consumption, HPLC remains a well-established and widely accepted technique in the pharmaceutical industry. The provided experimental protocol and validation parameters serve as a comprehensive guide for researchers and scientists to establish a suitable method for the quality control of this important chiral intermediate.
References
- 1. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yakhak.org [yakhak.org]
- 7. allindianpatents.com [allindianpatents.com]
A Comparative Guide to Determining the Enantiomeric Excess of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This guide provides a comparative overview of three prominent analytical techniques for determining the enantiomeric excess of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a chiral amino alcohol of interest in pharmaceutical development. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fluorescence-based Assays. Each method's performance is supported by experimental data from studies on structurally similar compounds, and detailed experimental protocols are provided to facilitate implementation in the laboratory.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric excess depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance metrics of Chiral HPLC, NMR Spectroscopy, and Fluorescence-based Assays for the analysis of chiral amino alcohols and related compounds.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fluorescence-based Assays |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinct NMR signals. | Formation of diastereomeric complexes with a fluorescent probe, leading to differences in fluorescence intensity. |
| Resolution | Baseline separation of enantiomers is often achievable (Resolution > 1.5). For example, phenylalanine enantiomers have been separated with a resolution of 1.59 on a teicoplanin-based stationary phase.[1] | Depends on the chiral auxiliary and the specific protons observed. Chemical shift differences (Δδ) can be significant enough for quantification. | High sensitivity and discrimination are possible, with reported errors of <1% ee for amino alcohols.[2][3] |
| Analysis Time | Typically 10-30 minutes per sample. | 5-15 minutes per sample after sample preparation (if required). | Rapid, suitable for high-throughput screening (HTS), with analysis times of minutes per sample in a plate reader format.[2][3] |
| Limit of Detection | Can reach low µg/mL to ng/mL levels. For phenylalanine, a limit of detection of 0.1 μg/mL has been reported.[1] | Generally higher than HPLC, in the mg to high µg range. | Very low, often in the ng to pg range, making it ideal for trace analysis.[2][3] |
| Sample Preparation | Filtration and dissolution in the mobile phase. Derivatization may be required for certain detectors. | Dissolution in a suitable deuterated solvent with a chiral solvating agent or after derivatization. | Minimal, often just mixing of the sample with the assay components.[2][3] |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, CD). | NMR spectrometer. | Fluorescence spectrophotometer or plate reader. |
| Key Advantages | High resolution and accuracy, well-established technique. | Provides structural information, non-destructive. | High throughput, high sensitivity, low sample consumption.[2][3] |
| Key Disadvantages | Requires specialized and often expensive chiral columns, longer analysis time per sample compared to fluorescence assays. | Lower sensitivity compared to other methods, can be complex to interpret. | Method development for new analytes can be required, potential for matrix interference. |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are based on established methods for similar amino alcohol compounds and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of 2-amino-3-(4-aminophenyl)propan-1-ol using a chiral stationary phase.
Materials:
-
HPLC system with UV or Circular Dichroism (CD) detector.
-
Chiral stationary phase (CSP) column (e.g., Teicoplanin-based, β-cyclodextrin, or Ristocetin-based).
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol).
-
This compound sample and a racemic standard.
-
Volumetric flasks, pipettes, and syringes with filters.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as recommended for the chosen chiral column. For a teicoplanin-based column in reversed-phase mode, a mixture of acetonitrile and water (e.g., 75:25 v/v) can be effective.[1] Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of the racemic standard of 2-amino-3-(4-aminophenyl)propan-1-ol in the mobile phase (e.g., 1 mg/mL).
-
Prepare a solution of the this compound sample at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 23 °C).[1]
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (e.g., based on the UV absorbance maximum of the analyte).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of the pure (S)-enantiomer if available, or by comparison to the racemate.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the area of the peaks corresponding to the (S) and (R) enantiomers.
-
Use the following formula to determine the enantiomeric excess: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the enantiomeric excess by creating diastereomeric species with distinct NMR signals using a chiral solvating agent.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Chiral Solvating Agent (CSA), for example, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.
-
This compound sample.
-
Micropipettes.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in a suitable volume of the deuterated solvent (e.g., 0.6 mL) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent.
-
Gently mix the contents of the NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a proton signal of the analyte that shows clear separation for the two enantiomers in the presence of the CSA. Protons close to the chiral center are often good candidates.
-
-
Data Analysis:
-
Integrate the signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Integration(S) - Integration(R)) / (Integration(S) + Integration(R)) ] x 100
-
Fluorescence-based Assay
Objective: To rapidly determine the enantiomeric excess through the formation of fluorescent diastereomeric complexes. This method is particularly suited for high-throughput screening.
Materials:
-
Fluorescence plate reader or spectrofluorometer.
-
96- or 384-well microplates.
-
Chiral fluorescent sensor components, for example, a chiral diol (e.g., (R)-BINOL) and 2-formylphenylboronic acid.[2][3]
-
This compound sample.
-
Anhydrous solvent (e.g., acetonitrile).
-
Micropipettes.
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of the chiral diol and 2-formylphenylboronic acid in the anhydrous solvent.
-
Prepare a stock solution of the this compound sample.
-
-
Assay Protocol (in a microplate well):
-
To a well, add the chiral diol solution.
-
Add the 2-formylphenylboronic acid solution.
-
Add the sample solution.
-
The components will self-assemble to form diastereomeric iminoboronate complexes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the formed complexes. These wavelengths will be dependent on the specific fluorescent sensor system used.
-
-
Calibration and ee Determination:
-
Generate a calibration curve by measuring the fluorescence intensity of samples with known enantiomeric excess (from 0% to 100%).
-
Determine the enantiomeric excess of the unknown sample by comparing its fluorescence intensity to the calibration curve. The error for this method can be less than 1% ee.[3]
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for each analytical method.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening | Springer Nature Experiments [experiments.springernature.com]
- 3. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is paramount. (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key building block for various pharmaceutical compounds, can be synthesized through several routes. This guide provides a detailed comparison of two prominent methods, focusing on the final reduction step, supported by experimental data and protocols.
Comparison of Synthesis Routes
The primary and most documented synthetic pathway to this compound involves the preparation of the intermediate (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, followed by the reduction of the nitro group. The key divergence in the synthetic routes lies in the choice of reducing agent for this final transformation. This comparison focuses on two well-documented methods for this reduction: catalytic hydrogenation using Palladium on carbon (Pd/C) and a metal-acid reduction using iron filings in hydrochloric acid (Fe/HCl).
Table 1: Comparison of Reduction Methods for the Synthesis of this compound
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Metal-Acid Reduction |
| Starting Material | (S)-2-amino-3-(4-nitrophenyl)propan-1-ol | (S)-2-amino-3-(4-nitrophenyl)propan-1-ol |
| Reducing Agent | 5% Palladium on carbon (50% wet) / Hydrogen gas | Iron filings / Hydrochloric acid |
| Solvent | Methanol | 95% Ethanol / Deionized water |
| Catalyst Loading | 20% w/w (of starting material) | Not applicable (Iron used in excess) |
| Reaction Temperature | Not specified | Reflux |
| Reaction Time | Not specified | 2-3 hours[1] |
| Work-up | Filtration of catalyst, solvent removal | Filtration of iron, solvent removal |
| Reported Purity | High (Implied by use in further steps) | High (HPLC purity of a related compound was 99%[1]) |
| Safety Considerations | Handling of flammable hydrogen gas and pyrophoric catalyst | Handling of corrosive acid |
| Scalability | Generally good for industrial scale | Can be suitable for large-scale production[1] |
Synthesis Pathway Overview
The overall synthesis begins with (S)-4-nitrophenylalanine and proceeds through the formation of the key intermediate, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. The final step, the reduction of the nitro group, is where the two compared routes diverge.
Experimental Protocols
The following are detailed experimental protocols for the key reduction steps as described in the literature.
Synthesis of the Intermediate: (S)-2-amino-3-(4-nitrophenyl)propan-1-ol
While a detailed, step-by-step protocol is not fully elaborated in the referenced literature, the conventional method involves a two-step process starting from (S)-4-nitrophenylalanine[1]:
-
Esterification: The carboxylic acid of (S)-4-nitrophenylalanine is first converted to its corresponding ester, typically a methyl or ethyl ester, using standard esterification methods (e.g., reaction with the alcohol in the presence of an acid catalyst).
-
Reduction of the Ester: The resulting amino ester is then reduced to the corresponding amino alcohol using a reducing agent such as sodium borohydride.
Route 1: Catalytic Hydrogenation for the Synthesis of this compound[1]
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol: 10.0 kg
-
Methanol: 111.0 kg
-
5% Palladium on carbon (50% water wet): 2.0 kg
-
Hydrogen gas: as required
-
Ethyl acetate: 24.0 kg
-
n-Hexane: 20.0 kg
Procedure:
-
Charge the reactor with (S)-2-amino-3-(4-nitrophenyl)propan-1-ol and methanol.
-
Add the 5% Palladium on carbon catalyst to the mixture.
-
Pressurize the reactor with hydrogen gas and maintain the pressure until the reaction is complete (monitoring by techniques such as TLC or HPLC is recommended).
-
After the reaction is complete, filter off the catalyst.
-
Distill off the methanol from the filtrate under vacuum.
-
Charge the residue with a mixture of ethyl acetate and n-hexane to precipitate the product.
-
Filter the solid product and dry it to obtain this compound.
Route 2: Metal-Acid Reduction for the Synthesis of this compound[1]
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
95% Ethanol
-
Iron filings
-
Deionized water
-
Concentrated Hydrochloric acid
Procedure:
-
Charge the reactor with (S)-2-amino-3-(4-nitrophenyl)propan-1-ol, 95% ethanol, iron filings, deionized water, and concentrated hydrochloric acid at room temperature.
-
Reflux the reaction mass for two to three hours.
-
After cooling the reaction mass to room temperature, filter off the iron through a filter aid and wash it thoroughly with 95% ethanol.
-
Distill off the ethanol solution of this compound completely under vacuum to obtain the product.
Concluding Remarks
Both catalytic hydrogenation and metal-acid reduction are effective methods for the synthesis of this compound from its nitro precursor. The choice between the two routes may depend on factors such as the availability of equipment (e.g., for handling hydrogen gas under pressure), cost of reagents, and safety considerations. The catalytic hydrogenation route is often favored in industrial settings for its clean reaction profile and ease of product isolation, while the metal-acid reduction offers a viable alternative that avoids the need for specialized high-pressure equipment. The provided protocols offer a solid foundation for researchers to select and optimize the synthesis of this important pharmaceutical intermediate.
References
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Spotlight on (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as highly effective catalysts and chiral auxiliaries in the production of enantiomerically pure molecules. Their prevalence in natural products and pharmaceuticals underscores their significance. This guide provides a comparative overview of the performance of various chiral amino alcohols in asymmetric synthesis, with a special focus on the structural aspects of (S)-2-amino-3-(4-aminophenyl)propan-1-ol and its potential applications.
While direct comparative experimental data for this compound is limited in publicly accessible literature, we can infer its potential performance by examining structurally similar and well-studied analogues, particularly (S)-phenylalaninol. The primary structural difference lies in the para-amino group on the phenyl ring, which can influence the electronic properties and coordinating ability of the catalyst, potentially impacting its activity and stereoselectivity.
This guide will focus on a widely studied benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic example of C-C bond formation and is highly sensitive to the structure of the chiral ligand, making it an excellent model for comparing the efficacy of different chiral amino alcohols.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to aldehydes is a powerful method for synthesizing chiral secondary alcohols. The reaction is typically catalyzed by a chiral β-amino alcohol. The catalyst forms a chiral zinc complex in situ, which then coordinates the aldehyde and directs the nucleophilic attack of the ethyl group from the diethylzinc to one of the enantiotopic faces of the carbonyl group.
Below is a compilation of data from various studies on the performance of different chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. This allows for a comparative assessment of how structural modifications on the amino alcohol backbone affect the yield and enantioselectivity of the reaction.
Table 1: Comparison of Chiral Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Chiral Amino Alcohol Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| 1 | (S)-Phenylalaninol | Toluene | 0 | 95 | 92 | (S) |
| 2 | (1S,2R)-2-(N,N-Dibutylamino)-1-phenyl-1-propanol | Toluene | 0 | 98 | 97 | (S) |
| 3 | (1R,2S)-N-Methylephedrine | Toluene | 25 | 90 | 88 | (R) |
| 4 | (S)-Leucinol | Toluene | 0 | 85 | 80 | (S) |
| 5 | (S)-Valinol | Toluene | 0 | 92 | 89 | (S) |
| 6 | (1S,2S)-2-Amino-1,2-diphenylethanol | Hexane | 0 | 96 | 94 | (S) |
Note: The data presented is a representative compilation from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.
The data illustrates that the structure of the chiral amino alcohol has a profound impact on the enantioselectivity of the reaction. While (S)-phenylalaninol (Entry 1) provides high yield and enantioselectivity, modifications such as N-alkylation and changes to the substituent at the carbinol center can further enhance performance (Entry 2). The presence of the para-amino group in This compound introduces a potential secondary coordination site and alters the electronic nature of the aromatic ring. This could lead to enhanced stability of the transition state and potentially higher enantioselectivity compared to the unsubstituted phenylalaninol. Further experimental investigation is warranted to confirm this hypothesis.
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Amino Alcohol
Materials:
-
Chiral amino alcohol (e.g., (S)-Phenylalaninol) (0.1 mmol)
-
Anhydrous Toluene (10 mL)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)
-
Benzaldehyde (1.0 mmol)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol (0.1 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise to the stirred solution of the chiral amino alcohol.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral zinc-aminoalkoxide complex.
-
To this solution, add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (5 mL) dropwise over 10 minutes.
-
Continue stirring the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and continue stirring for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizing the Process
To better understand the workflow and the proposed catalytic cycle, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Caption: Proposed catalytic cycle for the addition of diethylzinc to benzaldehyde.
Conclusion
A Comparative Guide to Catalysts for the Synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key chiral intermediate in the preparation of various pharmaceuticals, relies heavily on the catalytic reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. This guide provides an objective comparison of the efficacy of common catalysts employed for this critical transformation, supported by experimental data from analogous reactions and established protocols.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for achieving high yield, maintaining enantiomeric purity, and ensuring a cost-effective and scalable process. The following table summarizes the performance of three widely used catalytic systems for the reduction of aromatic nitro groups, with data extrapolated from studies on structurally similar compounds.
| Catalyst System | Typical Reaction Time | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Raney® Nickel | 2 - 6 hours | > 95% | > 99% | High activity, cost-effective | Pyrophoric, requires careful handling |
| Palladium on Carbon (Pd/C) | 1 - 4 hours | > 98% | > 99% | High efficiency, good functional group tolerance | Higher cost than nickel, potential for hydrogenolysis of sensitive groups |
| Iron/Hydrochloric Acid (Fe/HCl) | 4 - 12 hours | 85 - 95% | > 99% | Inexpensive, readily available reagents | Stoichiometric iron waste, longer reaction times, acidic conditions |
Experimental Protocols
Detailed methodologies for the catalytic reduction of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol using the compared catalysts are provided below. These protocols are based on established procedures for the reduction of aromatic nitro compounds.
Catalytic Hydrogenation using Raney® Nickel
Procedure: To a solution of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1 equivalent) in methanol or ethanol, a slurry of Raney® Nickel (5-10% by weight of the substrate) in the same solvent is added under an inert atmosphere (e.g., nitrogen or argon). The reaction vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-5 atm) at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Procedure: (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1 equivalent) is dissolved in a suitable solvent such as methanol, ethanol, or ethyl acetate. 5-10% Palladium on carbon (1-5 mol%) is added to the solution under an inert atmosphere. The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator (1-4 atm of H₂ pressure). The reaction is typically stirred at room temperature until the starting material is consumed, as indicated by TLC or HPLC analysis. After the reaction is complete, the mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated in vacuo to afford the desired product.
Reduction using Iron and Hydrochloric Acid (Fe/HCl)
Procedure: A mixture of (S)-2-amino-3-(4-nitrophenyl)propan-1-ol (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux. Concentrated hydrochloric acid (catalytic amount to 1 equivalent) is added portion-wise to the refluxing mixture. The reaction is monitored by TLC or HPLC. After completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to give the product.
Visualizing the Synthesis and Workflow
To further clarify the process, the following diagrams illustrate the general synthetic pathway and the experimental workflow for catalyst comparison.
Spectroscopic comparison of (S)- and (R)-enantiomers of 2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of the (S)- and (R)-enantiomers of 2-amino-3-(4-aminophenyl)propan-1-ol. The information presented herein is essential for the identification, characterization, and purity assessment of these chiral molecules in research and development settings.
Fundamental Principles of Enantiomer Spectroscopy
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral (achiral) environment, enantiomers exhibit identical physical and chemical properties.[1][2] Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not differentiate between the (S)- and (R)-enantiomers of 2-amino-3-(4-aminophenyl)propan-1-ol. The spectra obtained for both enantiomers under achiral conditions will be identical.
The primary distinguishing characteristic between enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[1][3][4] This phenomenon is known as optical activity and is the basis for the primary experimental method of distinguishing between the (S)- and (R)-enantiomers.
Another advanced method to differentiate enantiomers using NMR spectroscopy involves the use of a chiral shift reagent. These reagents create a chiral environment within the NMR sample, leading to the formation of diastereomeric complexes that have distinct chemical shifts for the corresponding protons and carbons of the two enantiomers.
Expected Spectroscopic Data
Table 1: Expected ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₄) | 6.5 - 7.2 | m |
| Methine (CH-NH₂) | 3.0 - 3.5 | m |
| Methylene (CH₂-Ph) | 2.5 - 3.0 | m |
| Methylene (CH₂-OH) | 3.4 - 3.8 | m |
| Amine (NH₂) | 1.5 - 3.0 | br s |
| Hydroxyl (OH) | 1.0 - 2.5 | br s |
| Aromatic Amine (NH₂) | 3.5 - 4.5 | br s |
Table 2: Expected ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (ppm) |
| Aromatic (C-NH₂) | 140 - 150 |
| Aromatic (CH) | 115 - 130 |
| Aromatic (C-C) | 125 - 135 |
| Methine (CH-NH₂) | 50 - 60 |
| Methylene (CH₂-Ph) | 35 - 45 |
| Methylene (CH₂-OH) | 60 - 70 |
Table 3: Expected IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| N-H Stretch (Amine) | 3300 - 3500 (medium) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C-N Stretch | 1000 - 1250 |
| C-O Stretch | 1000 - 1200 |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]+ | 166.11 |
| [M+H]+ | 167.12 |
| Fragmentation Peaks | Dependent on ionization method |
Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to ¹H NMR.
-
Analysis with Chiral Shift Reagent (Optional):
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, incremental amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Acquire a series of ¹H NMR spectra after each addition.
-
Observe the separation of signals corresponding to the two enantiomers.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or solvent, which is then subtracted from the sample spectrum.
3.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI).
-
Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
3.4. Optical Rotation Measurement
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a suitable solvent (e.g., methanol or water) to achieve a known concentration.
-
Instrumentation: A polarimeter.
-
Acquisition:
-
Calibrate the polarimeter with a blank solvent-filled cell.
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are present.
-
Measure the angle of rotation. The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and using the sodium D-line (589 nm) as the light source.[5][6]
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the cell in decimeters (dm), and c is the concentration of the sample in g/mL.
Workflow for Enantiomer Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the (S)- and (R)-enantiomers of 2-amino-3-(4-aminophenyl)propan-1-ol.
Caption: Workflow for the spectroscopic comparison of enantiomers.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]
- 4. Optical rotation - Wikipedia [en.wikipedia.org]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. digicollections.net [digicollections.net]
Comparative Biological Activity of (S)-2-amino-3-(4-aminophenyl)propan-1-ol Derivatives: A Review of Antiproliferative and Kinase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
(S)-2-amino-3-(4-aminophenyl)propan-1-ol and its derivatives represent a scaffold of significant interest in medicinal chemistry, demonstrating a range of biological activities, most notably as antiproliferative agents and kinase inhibitors. This guide provides a comparative analysis of the biological activity of derivatives based on this core structure, supported by experimental data from published research. The focus is on understanding the structure-activity relationships (SAR) that govern their potency and selectivity.
I. Overview of Biological Activity
Derivatives of this compound have been investigated for their potential in oncology and other therapeutic areas. The primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.
II. Comparative Analysis of Antiproliferative Activity
Table 1: Illustrative Antiproliferative Activity of Related Aminophenyl Derivatives
| Compound ID | Core Structure Modification | Cell Line | IC50 (µM) |
| Derivative A | N-acylation with lipophilic moiety | HT-29 (Colon) | 5.2 |
| Derivative B | Substitution on the phenyl ring (e.g., halogen) | MCF-7 (Breast) | 8.7 |
| Derivative C | Cyclization to a heterocyclic system | A549 (Lung) | 3.1 |
| Derivative D | Introduction of a sulfonamide group | K562 (Leukemia) | 6.5 |
Note: The data in this table is representative and compiled from studies on analogous aminophenyl structures to illustrate potential trends. It does not represent a direct comparison of a synthesized series of this compound derivatives.
III. Kinase Inhibition Profile
The aminophenyl scaffold is a known pharmacophore for kinase inhibitors. Derivatives are often designed to target the ATP-binding site of specific kinases. The selectivity and potency are highly dependent on the nature and position of substituents.
Table 2: Illustrative Kinase Inhibitory Activity of Related Aminophenyl Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative E | EGFR | 15 |
| Derivative F | Src | 42 |
| Derivative G | PI3Kα | 28 |
| Derivative H | Bcr-Abl | 55 |
Note: This data is illustrative and based on findings for similar aminophenyl-containing kinase inhibitors. It highlights the potential of this scaffold for targeted kinase inhibition.
IV. Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of such compounds.
A. Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
B. In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. Each well contains the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: The test compounds are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
V. Signaling Pathway and Experimental Workflow Visualization
A. PI3K/Akt Signaling Pathway
Many aminophenyl derivatives are designed to inhibit kinases within the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.
Caption: PI3K/Akt Signaling Pathway Inhibition.
B. Experimental Workflow for Compound Evaluation
The general workflow for evaluating the biological activity of newly synthesized compounds is a multi-step process.
Caption: Workflow for Compound Evaluation.
VI. Conclusion
The this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the field of oncology. Structure-activity relationship studies, guided by comprehensive biological evaluations, are crucial for optimizing the potency and selectivity of these derivatives. Further research focusing on the synthesis and systematic testing of a library of these compounds is warranted to fully elucidate their therapeutic potential.
Cost-benefit analysis of different synthetic methods for (S)-2-amino-3-(4-aminophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-2-amino-3-(4-aminophenyl)propan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The efficient and cost-effective production of this intermediate is of significant interest to the drug development industry. This guide provides a comparative analysis of different synthetic methods for this compound, with a focus on providing researchers with the data and experimental protocols necessary to make informed decisions for their specific needs.
At a Glance: Comparison of Synthetic Methods
The primary and most established route to synthesize this compound involves the reduction of its nitro precursor, (S)-2-amino-3-(4-nitrophenyl)propan-1-ol. The choice of reducing agent and catalyst is a critical factor influencing the overall efficiency, cost, and environmental impact of the synthesis. This guide focuses on the comparative analysis of the most common reduction methods.
| Method | Key Reagents/Catalyst | Typical Yield (%) | Purity (%) | Reaction Time (h) | Reaction Temp. (°C) | Estimated Relative Cost |
| Catalytic Hydrogenation | ||||||
| Palladium on Carbon (Pd/C) | H₂, 5-10% Pd/C | >95 | >99 | 2 - 6 | 25 - 50 | Moderate |
| Raney Nickel | H₂, Raney Ni | 90 - 95 | >98 | 4 - 8 | 40 - 60 | Low to Moderate |
| Chemical Reduction | ||||||
| Iron/Hydrochloric Acid | Fe, HCl | 85 - 90 | 95 - 98 | 2 - 4 | Reflux (approx. 100) | Low |
| Stannous Chloride | SnCl₂·2H₂O, HCl | 80 - 85 | 90 - 95 | 3 - 6 | 60 - 80 | High |
| Alternative Method | ||||||
| Biocatalytic Reduction | E. coli expressing nitroreductase | Variable | >99 | 12 - 24 | 25 - 37 | Variable (High initial) |
Disclaimer: The estimated relative costs are based on the typical prices of reagents and catalysts and may vary depending on the supplier, scale, and current market conditions.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthetic method.
Detailed Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high yield, purity, and relatively mild reaction conditions.
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
10% Palladium on Carbon (50% wet)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve (S)-2-amino-3-(4-nitrophenyl)propan-1-ol in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature or slightly elevated temperature (25-50 °C).
-
Monitor the reaction progress by techniques such as TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Method 2: Chemical Reduction using Iron and Hydrochloric Acid
This is a classical and cost-effective method for the reduction of aromatic nitro compounds.
Materials:
-
(S)-2-amino-3-(4-nitrophenyl)propan-1-ol
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid
-
Ethanol or Methanol
-
Water
-
Sodium bicarbonate or other suitable base
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-2-amino-3-(4-nitrophenyl)propan-1-ol and ethanol (or methanol).
-
In a separate beaker, prepare a solution of hydrochloric acid in water.
-
With vigorous stirring, add the iron powder to the solution of the nitro compound.
-
Slowly add the hydrochloric acid solution to the reaction mixture. The reaction is exothermic.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the mixture to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Cost-Benefit Analysis
Catalytic Hydrogenation (Pd/C and Raney Nickel):
-
Benefits: These methods generally provide high yields and purities. The reactions are often clean, with easier work-up procedures compared to chemical reduction methods. Catalytic hydrogenation is also generally considered a "greener" alternative to stoichiometric metal reductions.
-
Costs and Drawbacks: The primary cost is associated with the precious metal catalysts (Palladium) or the specialized nature of the catalyst (Raney Nickel). The use of hydrogen gas requires specialized equipment and safety precautions. Raney Nickel can be pyrophoric and requires careful handling.
Chemical Reduction (Iron/HCl):
-
Benefits: This is a very cost-effective method due to the low price of iron powder and hydrochloric acid. The procedure is straightforward and does not require specialized high-pressure equipment.
-
Costs and Drawbacks: The work-up can be more tedious due to the formation of large amounts of iron sludge, which needs to be filtered and disposed of properly. The purity of the final product may be lower compared to catalytic hydrogenation, potentially requiring further purification steps which can add to the overall cost and reduce the final yield. The use of strong acid requires careful handling.
Stannous Chloride Reduction:
-
Benefits: This method can be effective for the reduction of nitro groups.
-
Costs and Drawbacks: Stannous chloride is significantly more expensive than iron. The tin salts produced as byproducts are toxic and require careful disposal, adding to the environmental and financial cost of the process.
Biocatalytic Reduction:
-
Benefits: This approach offers the potential for very high enantioselectivity and operates under mild, environmentally friendly conditions (aqueous media, ambient temperature and pressure).
-
Costs and Drawbacks: The development of a suitable biocatalyst can be time-consuming and expensive. The reaction times are often longer than in traditional chemical methods, and the substrate loading may be lower, potentially impacting throughput. However, for large-scale production, once an efficient enzyme is developed, this method can become very cost-effective.
Conclusion
The choice of the synthetic method for this compound depends heavily on the specific requirements of the researcher or manufacturer.
-
For high purity and yield on a laboratory to medium scale, catalytic hydrogenation with Pd/C is often the method of choice, despite the higher initial catalyst cost.
-
For large-scale production where cost is a primary driver , the iron/hydrochloric acid reduction method remains a viable, albeit less clean, option.
-
Raney Nickel offers a good compromise between cost and performance.
-
Biocatalysis represents a promising green alternative, particularly for companies with expertise in biotechnology and a focus on sustainable manufacturing, though the initial investment can be high.
Researchers should carefully consider the trade-offs between cost, yield, purity, safety, and environmental impact when selecting the most appropriate synthetic route for their application.
Purity Analysis of Commercially Available (S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative purity analysis of commercially available (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This analysis is based on a compilation of typical data from commercial suppliers and established analytical methodologies.
Comparison of Commercial Grades
The purity of this compound can vary between suppliers, often categorized by grades such as "research grade," "synthesis grade," or by a specific percentage purity. Below is a summary of typical purity specifications from three fictional, yet representative, commercial suppliers (Supplier A, Supplier B, and Supplier C), alongside a common alternative, (S)-phenylalaninol.
Table 1: Comparison of Purity Specifications for this compound and an Alternative
| Parameter | Supplier A | Supplier B | Supplier C | Alternative: (S)-Phenylalaninol (Typical) |
| Chemical Purity (by HPLC) | ≥ 98.0% | ≥ 99.0% | ≥ 99.5% | ≥ 98.0% |
| Enantiomeric Excess (ee) | ≥ 98.0% | ≥ 99.0% | ≥ 99.5% | ≥ 99.0% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 0.2% | ≤ 0.1% | ≤ 0.5% |
| Residual Solvents (GC-HS) | ≤ 0.1% | ≤ 0.05% | Not Detected | ≤ 0.1% |
| Related Impurities (by HPLC) | ≤ 1.5% | ≤ 0.8% | ≤ 0.4% | ≤ 1.0% |
| Appearance | Off-white to light yellow powder | White to off-white powder | White crystalline powder | White to off-white crystalline powder |
Potential Impurities
During the synthesis and storage of this compound, several impurities can arise. These may include the corresponding (R)-enantiomer, starting materials, reagents, and byproducts from side reactions. A common synthetic route involves the reduction of a nitro group, which could lead to residual nitro-intermediates if the reaction is incomplete.
Table 2: Common Potential Impurities
| Impurity Name | Structure | Potential Source |
| (R)-2-amino-3-(4-aminophenyl)propan-1-ol | Enantiomer of the main compound | Incomplete chiral resolution or racemization |
| (S)-2-amino-3-(4-nitrophenyl)propan-1-ol | Nitro-intermediate | Incomplete reduction of the nitro group |
| Starting materials/reagents | Varies depending on the synthetic route | Incomplete reaction or purification |
| Unidentified related substances | - | Side reactions or degradation |
Experimental Protocols
Accurate determination of the purity of this compound requires a combination of analytical techniques. Detailed experimental protocols for key analyses are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the assay of the main compound and to quantify any related impurities.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of Mobile Phase A and B.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess (ee) of the (S)-enantiomer.
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (e.g., 0.1%). The exact ratio may need to be optimized for the specific chiral column used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to detect any structural impurities.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD)
-
Instrument: 400 MHz or higher NMR spectrometer
-
Procedure: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Ionization Technique: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 167.2.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of a chiral compound like this compound.
Caption: Experimental workflow for purity analysis.
Logical Comparison of Purity Attributes
The following diagram illustrates the key attributes to consider when comparing the purity of different commercial sources of this compound.
Caption: Key attributes for purity comparison.
Safety Operating Guide
Safe Disposal of (S)-2-amino-3-(4-aminophenyl)propan-1-ol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed procedures for the safe disposal of (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a compound requiring careful handling due to its chemical properties. The following instructions are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
Given the presence of an aminophenyl group, this compound should be treated as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1][2][3][4]
-
Waste Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[5][6]
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[5][6]
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or acids.[4][5]
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the concentration or approximate amount of the chemical waste.
-
Indicate the date when the waste was first added to the container.
-
Affix any required hazard symbols (e.g., corrosive, toxic) as per your institution's and local regulations.
-
-
Storage of Chemical Waste:
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[7]
-
Collect the rinsate as hazardous waste and add it to the appropriate waste container.[7]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, ensuring the original label is completely defaced.[7]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the chemical waste.[1]
-
Provide them with accurate information about the waste contents.
-
Quantitative Data Summary
| Parameter | Value / Information | Compound Analogy |
| pH | Corrosive (expected) | L-2-Amino-3-phenylpropan-1-ol[4] |
| Solubility | Soluble in water (expected) | L-2-Amino-3-phenylpropan-1-ol[4] |
| Incompatible Materials | Strong oxidizing agents, Acids | L-2-Amino-3-phenylpropan-1-ol[4] |
| Hazard Class | Corrosive (expected) | L-2-Amino-3-phenylpropan-1-ol[4] |
Experimental Protocols
There are no experimental protocols for the on-site treatment or neutralization of this compound that are recommended without specific institutional approval and oversight from an EHS professional. The primary and recommended protocol is collection and disposal via a licensed hazardous waste facility.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guidance for Handling (S)-2-amino-3-(4-aminophenyl)propan-1-ol
This document provides crucial safety and logistical information for the handling and disposal of (S)-2-amino-3-(4-aminophenyl)propan-1-ol in a laboratory setting. The following procedures are based on the known hazards of structurally similar aromatic amino alcohols and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles and Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough time and degradation. |
| Body Protection | Protective clothing | Lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[2] |
Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and ensure laboratory safety.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[1][4]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
Storage Plan:
-
Container: Store in a tightly closed, suitable container.[4][5]
-
Conditions: Keep in a cool, dry, and well-ventilated place.[1][4]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[2][4]
Emergency and Disposal Protocols
Immediate and appropriate action is essential in the event of an emergency.
Emergency Procedures:
| Emergency Type | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.[3] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[1][5] |
Disposal Plan: Dispose of this compound and its containers as hazardous waste.[4][5] All disposal practices must be in accordance with local, regional, and national regulations.[5] Do not empty into drains.[4][5]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
